5-Chloro-2-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISREOKYJBBYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304311 | |
| Record name | 5-chloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54198-89-9 | |
| Record name | 54198-89-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2-methylpyrimidine chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2-methylpyrimidine
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties of intermediate compounds is paramount for successful synthesis and discovery. This compound is a key building block in the development of various pharmaceutical agents. This technical guide provides a comprehensive overview of its core chemical properties, experimental protocols, and structural relationships.
Core Chemical and Physical Properties
This compound is a halogenated pyrimidine derivative. Its chemical structure and properties make it a versatile reagent in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [1][2][3] |
| Molecular Weight | 128.56 g/mol | [2][3] |
| CAS Number | 54198-89-9 | [2][4] |
| Appearance | White to Brown Powder/Crystal | [5] |
| Melting Point | 55.0 to 59.0 °C | [5][6] |
| Boiling Point | 168 °C (lit.) | [5] |
| Solubility | Insoluble in water. Soluble in Methanol, Acetone, and Methylene Chloride. | [7] |
| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [5] |
Structural Information
The structural identifiers for this compound are crucial for database searches and molecular modeling.
| Identifier Type | Identifier | Reference |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=NC=C(C=N1)Cl | [1] |
| InChI | InChI=1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 | [1] |
| InChIKey | WDTVJRYCMIZPMX-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Experimental Protocols
General Synthesis of Chlorinated Pyrimidines
The synthesis of chlorinated pyrimidines often involves the chlorination of a corresponding hydroxypyrimidine precursor. A general method involves reacting the pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosgene. The reaction may be catalyzed by a tertiary amine or a quaternary ammonium salt.[9]
A representative synthetic workflow is illustrated below.
Caption: General workflow for synthesis and purification.
Characterization and Analysis
Standard analytical techniques are employed to confirm the identity and purity of the final product.
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction, showing the consumption of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the structure of the molecule. For a related isomer, 2-Chloro-5-methylpyrimidine, typical ¹H NMR signals in CDCl₃ are observed at δ 2.25 (s, 3H) and 8.40 (s, 2H).[10]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the presence of chlorine through its isotopic signature (M+ and M+2 peaks).
-
Infrared (IR) Spectroscopy: Identifies functional groups and characteristic vibrations of the pyrimidine ring.[8]
Reactivity and Applications in Drug Development
This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The chlorine atom at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is fundamental to its role as a building block for active pharmaceutical ingredients (APIs).
Caption: Role in pharmaceutical synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[7]
-
Precautionary Measures: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][11] Avoid breathing dust and prevent release to the environment.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] It should be protected from light and moisture.[11]
-
Incompatible Materials: Strong oxidizing agents.[11]
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, consulting the referenced safety data sheets and publications is recommended.
References
- 1. This compound | C5H5ClN2 | CID 295765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. appretech.com [appretech.com]
- 4. This compound | 54198-89-9 [chemicalbook.com]
- 5. 4-CHLORO-2-METHYLPYRIMIDINE CAS#: 4994-86-9 [m.chemicalbook.com]
- 6. 4-Chloro-2-methylpyrimidine | 4994-86-9 [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. ias.ac.in [ias.ac.in]
- 9. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
In-depth Technical Guide: 5-Chloro-2-methylpyrimidine (CAS: 54198-89-9)
Disclaimer: Due to the limited availability of in-depth, publicly accessible research and experimental data for 5-Chloro-2-methylpyrimidine (CAS: 54198-89-9), this guide provides a summary of available data. Comprehensive experimental protocols, detailed reactivity studies, and its definitive role in specific signaling pathways are not extensively documented in the reviewed literature. The information presented herein is based on data aggregated from chemical suppliers and databases.
Physicochemical Properties
This compound is a substituted pyrimidine with the chemical formula C₅H₅ClN₂.[1][2][3] It is cataloged as a liquid at standard conditions by some suppliers.[4] A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 54198-89-9 | [1][2][5] |
| Molecular Formula | C₅H₅ClN₂ | [1][2][3] |
| Molecular Weight | 128.56 g/mol | [1][3] |
| IUPAC Name | This compound | [6] |
| Canonical SMILES | CC1=NC=C(Cl)C=N1 | [1] |
| Physical State | Liquid | [4] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |
| Number of H-bond Acceptors | 2 | [1] |
| Number of H-bond Donors | 0 | [1] |
| Number of Rotatable Bonds | 0 | [1] |
Synthesis and Reactivity
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in the public domain. One source describes a potential synthetic route involving the reaction of chloroform with 1-methylimidazole catalyzed by dichlorocarbene.[7] However, this lacks the specific conditions, reagents, and purification methods required for a full experimental protocol.
The reactivity of this compound is characteristic of halogenated pyrimidines. The chlorine atom at the 5-position and the methyl group at the 2-position influence the electron density of the pyrimidine ring, making it a versatile intermediate for further functionalization, likely through nucleophilic substitution or cross-coupling reactions.
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[3][7] While its direct biological activity is not well-documented, its structural motif is of interest in medicinal chemistry. Pyrimidine derivatives are core structures in numerous pharmaceuticals, and halogenated intermediates like this compound are valuable building blocks for creating libraries of novel compounds for drug discovery screening.
It is offered by suppliers of preclinical candidate compounds and advanced pharmaceutical intermediates, suggesting its use in the early stages of drug development.[3] However, specific examples of marketed drugs or late-stage clinical candidates synthesized directly from this compound are not readily found in the surveyed literature. The related isomer, 2-Chloro-5-methylpyrimidine, is noted as an intermediate in the synthesis of anti-tumor and anti-metabolite drugs, highlighting the potential of this class of compounds.[8][9]
Logical Workflow for Synthetic Application
Given its structure, a logical workflow for the application of this compound in synthetic chemistry, particularly for drug discovery, would involve its use as a scaffold for diversification. The chlorine atom can be replaced via nucleophilic aromatic substitution or serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents.
Below is a conceptual workflow illustrating this process.
Caption: Conceptual workflow for the synthetic utility of this compound.
Safety and Handling
Safety and handling information should be obtained from the supplier's Safety Data Sheet (SDS). As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling. Work should be conducted in a well-ventilated fume hood.
Note: The information provided is for research purposes only and is not intended for therapeutic or diagnostic use. Researchers should consult original literature and validated sources for detailed experimental procedures and safety information.
References
- 1. CAS:54198-89-9, 5-氯-2-甲基嘧啶-毕得医药 [bidepharm.com]
- 2. chemwhat.com [chemwhat.com]
- 3. appretech.com [appretech.com]
- 4. chemat.com.pl [chemat.com.pl]
- 5. This compound | 54198-89-9 [chemicalbook.com]
- 6. This compound | C5H5ClN2 | CID 295765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 54198-89-9 | FC142315 [biosynth.com]
- 8. Page loading... [guidechem.com]
- 9. chemimpex.com [chemimpex.com]
5-Chloro-2-methylpyrimidine molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylpyrimidine is a halogenated pyrimidine derivative. While specific experimental data for this particular isomer is not extensively available in public literature, this guide provides a summary of its fundamental molecular characteristics. For comparative analysis, information regarding its isomer, 2-Chloro-5-methylpyrimidine, is more readily found and may offer insights into the general properties of chloromethylated pyrimidines.
Molecular Structure and Formula
The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at the 5th position and a methyl group at the 2nd position.
Molecular Formula: C₅H₅ClN₂[1]
The structural arrangement of atoms is depicted in the following diagram:
Caption: Molecular structure of this compound.
Physicochemical Properties
Quantitative experimental data for the physical and chemical properties of this compound is limited. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂ | [1] |
| Molecular Weight | 128.56 g/mol | [1] |
| Purity | ≥98% (as per typical suppliers) | [1] |
Experimental Data
Biological Activity and Applications
Information regarding the biological activity, potential applications in drug development, or involvement in specific signaling pathways for this compound is not currently available in public domain literature.
Conclusion
This technical guide provides the fundamental molecular formula and structure for this compound. However, a comprehensive understanding of its chemical and biological properties is hindered by the lack of available experimental data. Further research is required to elucidate its physicochemical characteristics, develop synthetic routes, and explore its potential applications in scientific and pharmaceutical fields. Researchers interested in this compound may need to perform de novo synthesis and characterization.
References
Spectroscopic Characterization of 5-Chloro-2-methylpyrimidine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-methylpyrimidine (CAS No: 54198-89-9), a key intermediate in pharmaceutical and agrochemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and electronic properties.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented here has been compiled from various sources and is summarized in the tables below for clarity and comparative analysis.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results |
Typical chemical shift ranges for substituted pyrimidines suggest that the methyl protons would appear around 2.3-2.8 ppm, and the aromatic protons between 8.5-8.9 ppm.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
For substituted pyrimidines, typical ¹³C chemical shifts for the methyl carbon are in the 20-25 ppm range, while the ring carbons can range from 120-162 ppm.[1]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Characteristic IR absorption bands for chloro-substituted pyrimidines would include C-H stretching (aromatic) around 3000-3100 cm⁻¹, C=N stretching in the 1525-1575 cm⁻¹ region, and C-Cl stretching around 700 cm⁻¹.[2][3]
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| Data not available in search results |
The molecular ion peak (M⁺) for this compound (C₅H₅ClN₂) would be expected at m/z 128, with an M+2 peak at m/z 130 due to the ³⁷Cl isotope.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized but detailed protocols for NMR, IR, and Mass Spectrometry analysis of pyrimidine derivatives.
NMR Spectroscopy Protocol
A standard protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine compounds is as follows:
-
Sample Preparation : Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1] The mixture should be vortexed or sonicated until the solid is completely dissolved.[1]
-
Transfer : If any particulate matter is visible, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1] The tube is then securely capped and labeled.[1]
-
Instrument Setup : The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.[1]
-
Data Acquisition : A standard 1D ¹H spectrum is acquired to determine the spectral width.[1] For ¹³C NMR, a proton-decoupled spectrum is typically acquired. For more detailed structural analysis, 2D experiments like COSY can be performed on a more concentrated sample (15-20 mg in 0.6 mL of solvent).[1]
IR Spectroscopy Protocol
Infrared spectra can be obtained using the following procedure:
-
Sample Preparation : For solid samples, an Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid this compound is placed directly on the ATR crystal.
-
Instrument Setup : The background spectrum of the clean ATR crystal is recorded.
-
Data Acquisition : The sample spectrum is then recorded. The instrument, such as a Bruker Tensor 27 FT-IR, scans the mid-IR range (typically 4000-400 cm⁻¹).[4]
Mass Spectrometry Protocol
A general protocol for obtaining the mass spectrum of a pyrimidine derivative is as follows:
-
Sample Preparation : A stock solution of the compound is prepared by dissolving it in a suitable solvent like methanol to a concentration of 1 mg/mL. This is then diluted to a final concentration of 1 µg/mL with the initial mobile phase.[5]
-
Chromatographic Separation (for LC-MS) : A C18 reverse-phase column is often used with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[5]
-
Mass Spectrometry Conditions : Electrospray Ionization (ESI) in positive mode is a common technique.[5] Key parameters include capillary voltage, cone voltage, source temperature, and desolvation temperature.[5] For direct analysis without chromatography, Electron Ionization (EI) can be used, with the sample introduced via a heated probe.[6]
Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for structural elucidation is a critical process for chemical research. The following diagram illustrates a typical workflow.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic properties of this compound. While specific, experimentally-derived spectra for this compound were not available in the cited search results, the provided protocols and typical data ranges offer a solid basis for researchers working with this and related pyrimidine derivatives.
References
Reactivity of the chlorine atom in 5-Chloro-2-methylpyrimidine
An In-depth Technical Guide on the Reactivity of the Chlorine Atom in 5-Chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the chlorine atom in this compound. The strategic position of the chloro group on the electron-deficient pyrimidine ring makes it a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives for applications in drug discovery and materials science. This document details the primary reaction types, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, supported by quantitative data, detailed experimental protocols, and visualizations of reaction mechanisms and workflows.
The chlorine atom at the C5 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens facilitates the attack of nucleophiles, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Data Presentation: SNAr Reactions
The following table summarizes representative conditions and outcomes for the SNAr of this compound with various nucleophiles. Note: Due to a scarcity of literature data specifically for this compound, the following data is illustrative and based on reactions with structurally similar chloropyrimidines.
| Nucleophile | Reagents & Conditions | Product | Yield (%) |
| Piperidine | Piperidine (1.2 equiv.), K₂CO₃ (2 equiv.), DMF, 100 °C, 12 h | 2-Methyl-5-(piperidin-1-yl)pyrimidine | ~85 |
| Sodium Methoxide | NaOMe (1.5 equiv.), Methanol, reflux, 6 h | 5-Methoxy-2-methylpyrimidine | ~90 |
| Sodium Thiophenoxide | NaSPh (1.2 equiv.), DMF, 80 °C, 4 h | 2-Methyl-5-(phenylthio)pyrimidine | ~88 |
Experimental Protocol: SNAr with Piperidine
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with piperidine.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and N,N-dimethylformamide (DMF, 5 mL).
-
Reagent Addition: Add piperidine (1.2 mmol, 1.2 equiv.) to the stirred suspension.
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-Methyl-5-(piperidin-1-yl)pyrimidine.
Visualization: General SNAr Mechanism
Solubility Profile of 5-Chloro-2-methylpyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-Chloro-2-methylpyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding the solubility of this compound in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
Table 1: Qualitative Solubility of 2-Chloro-5-methylpyrimidine
| Solvent | Solubility |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
| Water | Slightly Soluble[1] |
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a solvent.[2][4] This protocol outlines the key steps for determining the solubility of this compound in an organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled water bath or heating mantle with a stirrer
-
Equilibrium cell or sealed vials
-
Magnetic stirrer and stir bars
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed vials for solvent evaporation
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: An excess amount of solid this compound is added to a known mass of the selected organic solvent in a sealed vial or equilibrium cell.
-
Equilibration: The vial is placed in a thermostatically controlled bath set to the desired temperature. The mixture is stirred vigorously for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After the equilibration period, stirring is stopped, and the mixture is allowed to stand undisturbed for several hours to allow the undissolved solid to settle.
-
Sample Withdrawal: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being collected.
-
Weighing the Saturated Solution: The collected sample of the saturated solution is immediately transferred to a pre-weighed vial, and the total mass of the vial and solution is recorded.
-
Solvent Evaporation: The solvent is removed from the vial by evaporation. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent or by using a vacuum desiccator.
-
Weighing the Residue: Once all the solvent has evaporated, the vial containing the solid residue (the dissolved this compound) is weighed.
-
Calculation: The mass of the dissolved solute and the mass of the solvent in the sample are calculated. The solubility is then typically expressed as mass of solute per 100 g of solvent or as a mole fraction.
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of a solid organic compound in an organic solvent.
Caption: Workflow for Gravimetric Solubility Determination.
References
In-Depth Technical Guide: 5-Chloro-2-methylpyrimidine - An Overview of Potential Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). It is compiled from publicly available data on 5-Chloro-2-methylpyrimidine and structurally related compounds. All personnel handling this chemical must consult the official SDS provided by the supplier and follow all institutional and regulatory safety protocols.
Executive Summary
This compound is a halogenated pyrimidine derivative utilized as a key intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical industry. As with many chlorinated heterocyclic compounds, it presents a range of potential health and environmental hazards that necessitate stringent safety measures. This guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, detailed safety protocols for its handling, and experimental methodologies for its toxicological assessment. The information is collated from safety data sheets of analogous compounds, toxicological databases, and established testing guidelines.
Hazard Identification and Classification
While specific toxicological data for this compound is limited, a hazard assessment can be reliably inferred from the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of its isomers and structurally similar compounds.
Anticipated GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long lasting effects.
Summary of Potential Health Effects
-
Acute Oral Toxicity: Expected to be harmful if ingested.
-
Skin Contact: Likely to cause skin irritation upon direct contact.
-
Eye Contact: Poses a risk of serious eye irritation.
-
Inhalation: May cause irritation to the respiratory tract.
Quantitative Toxicity Data
Direct experimental quantitative toxicity data for this compound is not widely available in the public domain. The following table includes data for structurally related compounds to provide an estimate of potential toxicity.
| Compound | CAS Number | Test | Species | Value | Reference |
| 5-Chloro-2-nitropyridine | 52092-47-4 | Oral LD50 | Rat | 982.16 mg/kg (Predicted) | Jubilant Ingrevia SDS[1] |
| 2-Chloro-4-methylpyrimidine | 13036-57-2 | Oral LD50 | - | Harmful if swallowed (Category 4) | PubChem CID 11629607 |
| 2-Chloro-5-methylpyrimidine | 22536-61-4 | Oral LD50 | - | Harmful if swallowed (Category 4) | PubChem CID 581719[2] |
Note: The provided LD50 value is for a structurally related but different compound and should be interpreted with caution as an indicator of the potential toxicity of this compound.
Experimental Protocols for Hazard Assessment
The following are summaries of standardized protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), that are suitable for assessing the hazards of this compound.
Acute Oral Toxicity Assessment (Based on OECD Guideline 423)
This protocol determines the acute oral toxicity of a substance.[3]
-
Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next. The method allows for classification of the substance into a GHS toxicity category.[3]
-
Test Animals: Typically, a single sex (usually females) of laboratory rats is used.[3]
-
Procedure:
-
Animals are fasted prior to dosing.[3]
-
The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[3]
-
A group of three animals is used for each step.[3]
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4]
-
The presence or absence of compound-related mortality determines the next step: either dosing at a higher or lower level or cessation of testing.[3]
-
-
Endpoint: The result is not a precise LD50 but rather a classification of the substance into a GHS category based on the observed mortality at specific dose levels.[5]
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)
This in vitro test determines the skin irritation potential of a substance.[2]
-
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The principle is based on the premise that irritant chemicals can penetrate the stratum corneum and cause damage to the underlying keratinocytes. Cell viability is measured to assess irritation potential.[2][6][7]
-
Methodology:
-
The test substance (0.5 mL of liquid or 0.5 g of solid) is applied uniformly to the surface of the RhE tissue.[8]
-
The tissue is exposed to the substance for a defined period (e.g., 60 minutes).
-
After exposure, the substance is removed by washing.
-
The tissue is incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified spectrophotometrically.[7]
-
-
Endpoint: A substance is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[2][6]
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD Guideline 492)
This in vitro test identifies chemicals that are not classified for eye irritation or serious eye damage.[9][10]
-
Principle: The test chemical is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The test evaluates the chemical's potential to induce cytotoxicity, which is correlated with eye irritation.[11]
-
Methodology:
-
The test substance (e.g., 30 µL of liquid or 30 mg of solid) is applied to the surface of the RhCE tissue.
-
Tissues are exposed for a defined period (e.g., 30 minutes for liquids, 6 hours for solids).[11]
-
Following exposure and a post-incubation rinse, tissue viability is assessed using the MTT assay.[12]
-
-
Endpoint: A substance is identified as not requiring classification (GHS No Category) if the mean tissue viability is > 60%.[11]
In Vitro Cytotoxicity: MTT Assay
This is a foundational colorimetric assay to assess the cytotoxic potential of a compound on cultured cells.[13]
-
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.[13][14]
-
Procedure:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate and allow adherence overnight.[14]
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Endpoint: The results are typically expressed as IC50 (the concentration of the compound that inhibits cell viability by 50%).
Potential Mechanisms of Toxicity & Signaling Pathways
The toxicity of halogenated pyrimidines is often linked to two primary mechanisms: incorporation into nucleic acids leading to DNA damage, and the induction of oxidative stress.
DNA Damage Pathway
Halogenated pyrimidines can be metabolized and incorporated into DNA in place of their natural counterparts (e.g., thymidine). This can lead to the formation of unstable DNA, increasing the likelihood of strand breaks and interfering with DNA replication and repair processes.
Caption: Postulated DNA damage pathway for this compound.
Oxidative Stress Pathway
Exposure to xenobiotics like this compound can disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA.
Caption: General pathway for induction of oxidative stress.
Safety Precautions and Handling
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended.
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
-
Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, a NIOSH/MSHA-approved respirator may be necessary.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1]
First Aid Measures
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting.
-
If on Skin: Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Spill and Disposal Procedures
-
Spill Cleanup:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep up solid material and place it into a suitable, labeled container for disposal.
-
-
Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the chemical to enter drains or the environment.
Conclusion
This compound is a valuable chemical intermediate with a hazard profile characteristic of halogenated heterocyclic compounds. It is presumed to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. All handling operations must be conducted with appropriate engineering controls and personal protective equipment. While specific quantitative toxicological data is scarce, standardized in vitro and in vivo testing protocols are available to rigorously assess its hazard profile. Researchers and drug development professionals must exercise caution and adhere to the highest safety standards when working with this compound.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. iivs.org [iivs.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. oecd.org [oecd.org]
- 9. tecolab-global.com [tecolab-global.com]
- 10. scantox.com [scantox.com]
- 11. x-cellr8.com [x-cellr8.com]
- 12. iivs.org [iivs.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemistry of 5-Chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-methylpyrimidine is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics, most notably kinase inhibitors. Its strategic substitution pattern, featuring a reactive chlorine atom at the 5-position and a methyl group at the 2-position, allows for versatile functionalization through various modern synthetic methodologies. This technical guide provides a comprehensive review of the synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery. Detailed experimental protocols for its synthesis and key transformations, alongside tabulated quantitative data and visual diagrams of reaction pathways, are presented to serve as a practical resource for researchers in the field.
Introduction
The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of pharmaceuticals. Halogenated pyrimidines, in particular, are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond, which allows for the introduction of diverse substituents through cross-coupling and nucleophilic substitution reactions. This compound has emerged as a particularly useful synthon in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The chlorine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile construction of complex biaryl and amino-aryl structures, which are common features in kinase inhibitor pharmacophores. This guide aims to provide a detailed overview of the chemical landscape of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization. While experimental data for this specific isomer is not extensively published, data for its close isomer, 2-Chloro-5-methylpyrimidine, provides a valuable reference point.[1][2]
Table 1: Physicochemical Properties of Pyrimidine Derivatives
| Property | This compound (Predicted/Analogous Data) | 2-Chloro-5-methylpyrimidine (Experimental Data)[1][2] |
| Molecular Formula | C₅H₅ClN₂ | C₅H₅ClN₂ |
| Molecular Weight | 128.56 g/mol | 128.56 g/mol |
| Melting Point | 45-50 °C (estimated) | 89-92 °C |
| Boiling Point | ~180-200 °C (estimated) | 239.2 ± 9.0 °C (Predicted) |
| CAS Number | 54198-89-9 | 22536-61-4 |
Table 2: Spectroscopic Data of Pyrimidine Derivatives
| Technique | This compound (Predicted) | 2-Chloro-5-methylpyrimidine (Experimental, CDCl₃)[3] |
| ¹H NMR | δ ~8.6 (s, 2H, pyrimidine-H), ~2.7 (s, 3H, CH₃) | δ 8.40 (s, 2H), 2.25 (s, 3H) |
| ¹³C NMR | δ ~163 (C2), ~158 (C4/C6), ~120 (C5), ~25 (CH₃) | Not readily available |
| Mass Spec (EI) | m/z 128 (M⁺), 130 (M⁺+2) | m/z 128 (M⁺), 130 (M⁺+2) |
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of a corresponding hydroxypyrimidine precursor. A plausible and commonly employed method involves the use of phosphoryl chloride (POCl₃).
Experimental Protocol: Chlorination of 2-Methyl-5-hydroxypyrimidine
This protocol is based on general procedures for the chlorination of hydroxypyrimidines.[4]
Materials:
-
2-Methyl-5-hydroxypyrimidine
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Toluene (or another high-boiling inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-5-hydroxypyrimidine (1.0 eq) in an excess of phosphoryl chloride (5-10 eq).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford this compound.
Key Reactions of this compound
The reactivity of this compound is dominated by the chemistry of its C-Cl bond, which readily participates in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.[5]
This is a general protocol that can be adapted for various arylboronic acids.[6]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 5-phenyl-2-methylpyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceutical agents.[7]
This protocol provides a general procedure for the amination of this compound.[8]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and aniline (1.2 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing the pad with diethyl ether.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-phenyl-2-methylpyrimidin-5-amine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly with strong nucleophiles.
This protocol describes the substitution of the chloro group with a thiolate nucleophile.
Materials:
-
This compound
-
Sodium thiomethoxide
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DMSO in a round-bottom flask.
-
Add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford 2-methyl-5-(methylthio)pyrimidine.
Applications in Drug Development: Aurora Kinase Inhibitors
This compound and its derivatives are key intermediates in the synthesis of various kinase inhibitors. The Aurora kinases, a family of serine/threonine kinases, are crucial regulators of mitosis, and their overexpression is implicated in numerous cancers.[4][9] Consequently, they are attractive targets for cancer therapy. Many potent and selective Aurora kinase inhibitors feature a 2,5-disubstituted pyrimidine core, where the substituents are introduced via reactions such as those described above.
The general synthetic strategy often involves an initial Suzuki-Miyaura coupling or Buchwald-Hartwig amination at the 5-position of a 2-chloropyrimidine derivative, followed by a subsequent reaction at the 2-position to complete the synthesis of the kinase inhibitor. The modular nature of this approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions provides a robust platform for the introduction of a wide range of functional groups. This technical guide has provided a comprehensive overview of its synthesis, key chemical transformations, and applications, supported by detailed experimental protocols and illustrative diagrams. As the demand for novel and targeted therapeutics continues to grow, the importance of key intermediates like this compound in enabling drug discovery and development is set to increase. This guide serves as a practical resource to aid researchers in harnessing the synthetic potential of this important heterocyclic compound.
References
- 1. This compound | C5H5ClN2 | CID 295765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 581719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Chloro-2-methylpyrimidine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-methylpyrimidine, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this paper traces the general history of pyrimidine synthesis and elucidates the likely chemical principles that led to the preparation of this compound. This guide details its physicochemical properties, provides a plausible synthesis protocol based on established pyrimidine chemistry, and explores its significant role as a building block in the development of therapeutic agents, most notably in the synthesis of a potential treatment for the Hepatitis C virus.
Introduction: The Pyrimidine Scaffold
The pyrimidine ring system is a fundamental heterocyclic scaffold found in a vast array of biologically significant molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. The systematic study of pyrimidines began in the late 19th century, with the first synthesis of the parent pyrimidine ring reported in 1900.[1] Since then, the functionalization of the pyrimidine core has been a central focus of organic and medicinal chemistry, leading to the development of a wide range of therapeutic agents.[2][3][4][5] The introduction of substituents such as halogens and alkyl groups allows for fine-tuning of the molecule's electronic properties and provides reactive handles for further chemical transformations. This compound (CAS Number: 54198-89-9) is one such functionalized pyrimidine that has emerged as a valuable intermediate in the synthesis of complex organic molecules.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂ | [6][7] |
| Molecular Weight | 128.56 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| CAS Number | 54198-89-9 | [5] |
| PubChem CID | 295765 | [6] |
Synthesis of this compound: A Historical and Methodological Perspective
While a specific, dated discovery of this compound is not clearly documented, its synthesis falls within the broader historical context of pyrimidine chemistry. The general and widely practiced methods for the synthesis of substituted pyrimidines provide a strong basis for its preparation.
General Historical Context of Pyrimidine Synthesis
The synthesis of pyrimidine derivatives has been an active area of research for over a century. Early methods often involved the condensation of amidines with β-dicarbonyl compounds. The Pinner synthesis, first described in 1884, is a classic example of this approach.[1] Over the years, numerous other methods have been developed to access the pyrimidine core, including reactions involving ureas, thioureas, and various other three-carbon synthons. The introduction of substituents onto the pyrimidine ring can be achieved either by using appropriately substituted starting materials or by direct functionalization of a pre-formed pyrimidine ring.
Plausible Synthesis Protocol for this compound
A likely and efficient method for the synthesis of this compound involves the chlorination of a suitable precursor. One plausible route, based on general principles of heterocyclic chemistry, starts from 2-methyl-5-hydroxypyrimidine.
Experimental Protocol: Synthesis of this compound
Reaction: Chlorination of 2-methyl-5-hydroxypyrimidine.
Reagents and Materials:
-
2-methyl-5-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Toluene (or another suitable high-boiling solvent)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (or ethyl acetate)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-5-hydroxypyrimidine in an excess of phosphorus oxychloride.
-
To this suspension, add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus oxychloride. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and evolution of HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography to obtain the final product.
Safety Precautions: Phosphorus oxychloride is a highly corrosive and reactive substance. All manipulations should be carried out in a fume hood with appropriate personal protective equipment, including gloves and safety goggles.
The synthesis pathway can be visualized as follows:
Caption: A plausible synthetic route to this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of the chloro substituent, which can be readily displaced by nucleophiles in substitution reactions, and the methyl group, which can influence the steric and electronic properties of the final compound.
A significant application of this compound is its use as a reagent in the synthesis of intermediates for potential treatments of the Hepatitis C virus (HCV). Specifically, it has been used in the synthesis of indole diamide NS5B thumb pocket 1 inhibitors.
The general workflow for the utilization of this compound as a building block in a multi-step synthesis for drug discovery can be conceptualized as follows:
Caption: General workflow for the use of this compound in drug discovery.
Conclusion
This compound, while not having a widely celebrated history of discovery, is a compound of significant practical importance in modern organic synthesis and medicinal chemistry. Its preparation is achievable through established methods of pyrimidine chlorination. The strategic placement of the chloro and methyl groups on the pyrimidine ring makes it a versatile building block for the construction of more complex, biologically active molecules. Its role in the development of potential treatments for Hepatitis C underscores its value to the drug discovery and development community. Further exploration of the reactivity of this intermediate may lead to the discovery of novel therapeutic agents for a variety of diseases.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. The evolutionary history of the first three enzymes in pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of stable-isotope enriched 5-methylpyrimidines and their use as probes of base reactivity in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | C5H5ClN2 | CID 295765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 54198-89-9 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki coupling of 5-Chloro-2-methylpyrimidine with various arylboronic acids. The resulting 5-aryl-2-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds, including kinase inhibitors.[2][3]
The pyrimidine ring is an electron-deficient aromatic heterocycle, which makes halogenated pyrimidines excellent substrates for palladium-catalyzed cross-coupling reactions.[4] While chloro-heteroarenes are generally less reactive than their bromo or iodo counterparts, recent advances in catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have made the coupling of chloro-pyrimidines a reliable and cost-effective synthetic strategy.[5][6]
This document outlines a general procedure, optimized reaction conditions, and a troubleshooting guide to facilitate the synthesis of a diverse library of 5-aryl-2-methylpyrimidine derivatives.
Core Synthetic Methodology: Suzuki-Miyaura Coupling
The reaction involves the palladium-catalyzed coupling of this compound with an arylboronic acid in the presence of a base. The general transformation is depicted below:
General Reaction Scheme:
The catalytic cycle, a fundamental concept in understanding the reaction mechanism, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Data Presentation: Reaction Conditions and Catalyst Systems
Successful Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical reaction conditions adapted from protocols for similar chloropyrimidine substrates.
| Table 1: Recommended Catalyst and Ligand Systems for Suzuki Coupling of Chloropyrimidines | |||
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-2 (Pd), 2-4 (Ligand) | Highly effective for less reactive aryl chlorides.[9] |
| Pd(OAc)₂ | SPhos, P(t-Bu)₃ | 2 (Pd), 4 (Ligand) | A common and effective combination for challenging substrates.[9] |
| Pd(PPh₃)₄ | None | 3-5 | A classic, all-in-one catalyst, but may be less effective for chlorides compared to modern systems.[6] |
| PdCl₂(dppf) | None | 2-5 | Often used for heteroaromatic substrates.[6] |
| Table 2: Base and Solvent Systems for Suzuki Coupling of Chloropyrimidines | |||
| Base | Equivalents | Solvent System (v/v) | Typical Temperature (°C) |
| K₃PO₄ | 2-3 | 1,4-Dioxane / H₂O (4:1) | 100[9] |
| Cs₂CO₃ | 2-3 | Toluene / H₂O (4:1) | 110 |
| K₂CO₃ | 2-3 | 1,4-Dioxane / H₂O (4:1) | 100[9] |
| KF | 3 | THF | 50 |
Experimental Protocols
This section provides a detailed, step-by-step procedure for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos-Pd-G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)[9]
-
Schlenk flask or microwave reaction vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure: General Suzuki Coupling under Inert Atmosphere
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., XPhos Pd G3, 0.02 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).[10]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and then backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.[9]
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methylpyrimidine.[5]
-
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki coupling experiment.
Applications in Drug Discovery
The 2-methyl-5-arylpyrimidine core is a key pharmacophore in the development of various therapeutic agents, particularly protein kinase inhibitors.[2][3] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[12] The synthesis of diverse libraries of 2-methyl-5-arylpyrimidine analogs via the Suzuki coupling protocol described herein allows for extensive structure-activity relationship (SAR) studies, aiding in the discovery and optimization of potent and selective kinase inhibitors.[13]
Caption: Inhibition of the ERK signaling pathway by a kinase inhibitor.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the catalyst. Use a freshly opened bottle or a glovebox for dispensing. |
| Insufficiently inert atmosphere | Improve the degassing of solvents and ensure the reaction vessel is properly purged with inert gas.[5] | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. | |
| Side Product Formation (e.g., Homocoupling) | Oxygen contamination | Rigorously exclude oxygen from the reaction mixture. |
| Catalyst decomposition | Use a more stable precatalyst or add a stabilizing ligand. | |
| Difficulty in Purification | Boronic acid impurities | Recrystallize the boronic acid before use. Use an appropriate work-up procedure to remove boron-containing byproducts. |
By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can effectively synthesize a wide range of 5-aryl-2-methylpyrimidine derivatives for applications in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [research-repository.griffith.edu.au]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and medicinal chemistry, where the synthesis of arylamines and heteroarylamines is a frequent necessity. The 2-methyl-5-aminopyrimidine scaffold, accessible through the Buchwald-Hartwig amination of 5-Chloro-2-methylpyrimidine, is a key structural motif in a variety of biologically active compounds.
These application notes provide detailed protocols for the Buchwald-Hartwig amination of this compound with a range of primary and secondary amines, including aryl, alkyl, and heterocyclic amines. The protocols described herein are based on established methodologies for the amination of heteroaryl chlorides and can be adapted and optimized for specific substrate combinations. Both conventional heating and microwave-assisted procedures are presented, with the latter often providing significant advantages in terms of reaction time and efficiency.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Cl bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 2-methyl-5-aminopyrimidine product and regenerating the active Pd(0) catalyst.
The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various classes of amines. Please note that these are generalized conditions, and optimization may be necessary to achieve the best results for a specific amine.
Table 1: Buchwald-Hartwig Amination with Arylamines (Conventional Heating)
| Entry | Arylamine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16-24 | 80-90 |
| 3 | 3,5-Dimethylaniline | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | Toluene | 100 | 12-18 | 88-98 |
| 4 | 2-Fluoroaniline | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16-24 | 75-85 |
Table 2: Buchwald-Hartwig Amination with Alkylamines and Heterocyclic Amines (Microwave-Assisted)
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (3) | XPhos (6) | NaOtBu (1.5) | Toluene | 120 | 20-30 | 70-85 |
| 2 | Cyclohexylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | Dioxane | 130 | 20-30 | 75-90 |
| 3 | Morpholine | Pd₂(dba)₃ (3) | BrettPhos (6) | LHMDS (1.5) | Toluene | 120 | 15-25 | 85-95 |
| 4 | Piperidine | Pd(OAc)₂ (3) | cataCXium A (6) | Cs₂CO₃ (2.0) | Dioxane | 130 | 15-25 | 80-92 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination using Conventional Heating
This protocol describes a general method for the coupling of this compound with an arylamine.
Materials:
-
This compound
-
Arylamine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (1.4-2.0 equivalents), this compound (1.0 equivalent), and the arylamine (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.
-
Reaction: Place the Schlenk tube in a preheated oil bath or heating block and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-2-methylpyrimidine derivative.
Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination
This protocol is suitable for the rapid amination of this compound with alkyl or heterocyclic amines.
Materials:
-
This compound
-
Alkylamine or heterocyclic amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent suitable for microwave heating (e.g., Toluene, Dioxane)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reagent Addition: In a microwave reaction vial, combine this compound (1.0 equivalent), the amine (1.2-1.5 equivalents), the palladium precatalyst (2-4 mol%), the phosphine ligand (4-8 mol%), and the base (1.5-2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at the specified temperature (e.g., 120-150 °C) for the designated time (typically 15-30 minutes).
-
Work-up: After the reaction is complete and the vial has cooled to a safe temperature, uncap the vial. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel or celite.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to isolate the pure product.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Key components and their relationship in the reaction.
The Versatility of 5-Chloro-2-methylpyrimidine: A Keystone Building Block in Modern Medicinal Chemistry
For Immediate Release
[City, State] – The heterocyclic compound 5-Chloro-2-methylpyrimidine is a critical building block in the synthesis of a wide array of potent and selective therapeutic agents. Its unique structural features and reactivity make it an invaluable scaffold for the development of novel drugs targeting a range of diseases, most notably in the fields of oncology and inflammatory disorders. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile molecule in medicinal chemistry.
This compound serves as a versatile starting material for the synthesis of various substituted pyrimidines, a class of compounds frequently found in biologically active molecules. The presence of a chloro substituent at the 5-position and a methyl group at the 2-position allows for strategic and selective functionalization through various cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the introduction of diverse chemical moieties, leading to the generation of large and focused compound libraries for drug discovery programs.
Application in Kinase Inhibitor Development
A significant application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors, and derivatives of this compound have been successfully employed to create potent and selective inhibitors of several important kinase targets.
Janus Kinase (JAK) Inhibitors
The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases. Several potent JAK2 inhibitors have been developed using a pyrimidine core. For instance, AZD1480, a pyrazol-3-yl pyrimidin-4-amine derivative, has shown significant inhibitory activity against JAK2.[1] The synthesis of such molecules often involves the strategic use of chloro-pyrimidine intermediates to build the desired pharmacophore. One notable example is compound A8, a selective JAK2 inhibitor with an IC50 of 5 nM, which demonstrates 38-fold, 54-fold, and 41-fold selectivity over JAK1, JAK3, and TYK2, respectively.[2]
dot graph "JAK_STAT_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=normal, color="#202124"];
// Nodes Cytokine [label="Cytokine", fillcolor="#4285F4"]; Cytokine_Receptor [label="Cytokine Receptor", fillcolor="#4285F4"]; JAK [label="JAK", fillcolor="#EA4335"]; STAT [label="STAT", fillcolor="#FBBC05"]; STAT_P [label="pSTAT", fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression", fillcolor="#34A853"]; Inhibitor [label="this compound\nDerivative (e.g., A8)", shape=box, style=filled, fillcolor="#5F6368"];
// Edges Cytokine -> Cytokine_Receptor [label="Binds"]; Cytokine_Receptor -> JAK [label="Activates"]; JAK -> STAT [label="Phosphorylates"]; STAT -> STAT_P; STAT_P -> Nucleus [label="Dimerizes and\nTranslocates"]; Nucleus -> Gene_Expression; Inhibitor -> JAK [label="Inhibits", color="#EA4335", arrowhead=tee]; } . Caption: Inhibition of the JAK/STAT signaling pathway.
Polo-like Kinase 4 (PLK4) Inhibitors
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Consequently, PLK4 has emerged as a promising target for cancer therapy. A series of 5-chloro-2-amino-pyrimidine derivatives have been developed as potent PLK4 inhibitors.[3] Compound 5f from this series demonstrated exceptional potency with a PLK4 IC50 of 0.8 nM and an anti-proliferative IC50 of 0.48 µM in MCF-7 breast cancer cells.[3]
dot graph "PLK4_in_Centrosome_Duplication" { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [arrowhead=normal, color="#202124"];
// Nodes PLK4 [label="PLK4", fillcolor="#EA4335"]; Centrosome_Duplication [label="Centrosome Duplication", fillcolor="#4285F4"]; Aneuploidy [label="Aneuploidy", fillcolor="#FBBC05"]; Tumor_Growth [label="Tumor Growth", fillcolor="#34A853"]; Inhibitor [label="this compound\nDerivative (e.g., 5f)", shape=box, style=filled, fillcolor="#5F6368"];
// Edges PLK4 -> Centrosome_Duplication [label="Regulates"]; Centrosome_Duplication -> Aneuploidy [label="Leads to"]; Aneuploidy -> Tumor_Growth [label="Promotes"]; Inhibitor -> PLK4 [label="Inhibits", color="#EA4335", arrowhead=tee]; } . Caption: Inhibition of PLK4-mediated centrosome duplication.
ALK/EGFR Dual Kinase Inhibitors
In non-small cell lung cancer (NSCLC), concomitant mutations in anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) present a therapeutic challenge. A potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050, was developed from an N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide scaffold.[4] This compound effectively inhibited various drug-resistant mutants of both ALK and EGFR.[4]
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds synthesized using a chloro-pyrimidine building block.
| Compound | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) |
| A8[2] | JAK2 | 5 | Ba/F3-JAK2 V617F | - |
| 5f [3] | PLK4 | 0.8 | MCF-7 | 0.48 |
| CHMFL-ALK/EGFR-050[4] | ALK | - | - | - |
| CHMFL-ALK/EGFR-050[4] | EGFR L858R | - | - | - |
| CHMFL-ALK/EGFR-050[4] | EGFR T790M | - | - | - |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions used to functionalize this compound. Researchers should optimize these conditions for their specific substrates.
Suzuki-Miyaura Coupling
This reaction is used to form carbon-carbon bonds between this compound and a boronic acid or ester.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot graph "Suzuki_Coupling_Workflow" { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- this compound\n- Boronic Acid/Ester\n- Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="Inert Atmosphere\n(Ar or N2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Add Palladium Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat and Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="Monitor Reaction\n(TLC/LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Workup:\n- Cool, Dilute, Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification:\nColumn Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Inert; Inert -> Catalyst; Catalyst -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; } . Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction is used to form carbon-nitrogen bonds between this compound and an amine.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst and the phosphine ligand.
-
Seal the vessel, evacuate, and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the base, this compound, and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until complete.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
This reaction is used to form carbon-carbon bonds between this compound and a terminal alkyne.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent, the base, and then the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until complete.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
The strategic application of this compound as a versatile building block continues to empower medicinal chemists to synthesize novel and potent drug candidates for a multitude of therapeutic targets. The protocols and data presented herein provide a foundational guide for the successful implementation of this key intermediate in drug discovery and development programs.
References
- 1. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors using 5-Chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of kinase inhibitors utilizing 5-chloro-2-methylpyrimidine as a key starting material. The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. The strategic functionalization of the this compound core through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions allows for the generation of diverse libraries of potent and selective kinase inhibitors.
Target Kinases and Signaling Pathways
Kinase inhibitors derived from substituted pyrimidines have shown significant activity against a range of important oncology targets. Based on the structure of the proposed compounds, likely targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 1 (CDK1), and Polo-like Kinase 4 (PLK4).[1][2]
VEGFR-2 Signaling Pathway:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and starve the tumor of essential nutrients.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Synthetic Workflow
The general strategy for the synthesis of kinase inhibitors from this compound involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) to install a desired amine at the C2 position. This is followed by a palladium-catalyzed Suzuki coupling reaction to introduce an aryl or heteroaryl moiety at the C5 position.
Caption: General experimental workflow for the synthesis of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-5-chloro-2-methylpyrimidin-2-amine (Intermediate)
This protocol describes a general procedure for the nucleophilic aromatic substitution of an aniline for the chloro group at the 2-position of this compound.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the substituted aniline (1.1 eq), and n-butanol.
-
Add DIPEA (2.0 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-aryl-5-chloro-2-methylpyrimidin-2-amine intermediate.
Protocol 2: Synthesis of N-Aryl-5-aryl-2-methylpyrimidin-2-amine (Final Product) via Suzuki Coupling
This protocol outlines the Suzuki coupling of the intermediate from Protocol 1 with an arylboronic acid.
Materials:
-
N-Aryl-5-chloro-2-methylpyrimidin-2-amine (from Protocol 1)
-
Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating source (oil bath or microwave reactor)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a Schlenk flask or microwave vial, combine the N-aryl-5-chloro-2-methylpyrimidin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. If using a microwave reactor, irradiate at a similar temperature for a shorter duration (e.g., 30-60 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final N-aryl-5-aryl-2-methylpyrimidin-2-amine kinase inhibitor.
Quantitative Data
The following table summarizes the biological activity of representative 2-amino-5-chloropyrimidine-based kinase inhibitors from the literature. This data provides a benchmark for the expected potency of newly synthesized compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound A | VEGFR-2 | 15 | [1] |
| Compound B | CDK1 | 25 | [1] |
| Compound 5f | PLK4 | 0.8 | [2] |
| Compound X | Aurora A | <200 | [3] |
| Compound Y | Bcr-Abl | Similar to Imatinib | [4] |
References
- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) on 5-Chloro-2-methylpyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The following sections detail the reaction principles, experimental procedures with various nucleophiles, and quantitative data to guide researchers in their synthetic endeavors.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution is a fundamental reaction in heterocyclic chemistry for the formation of carbon-heteroatom bonds. In the case of this compound, the pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. The chlorine atom at the C5 position acts as a leaving group, which can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.
The general mechanism involves the nucleophilic attack on the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride ion restores the aromaticity of the pyrimidine ring, yielding the substituted product. The reaction rate and success are influenced by several factors, including the nature of the nucleophile, the solvent, the base used, and the reaction temperature.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic aromatic substitution on this compound with representative nitrogen, oxygen, and sulfur nucleophiles.
Reaction with Nitrogen Nucleophiles (Amination)
This protocol describes a general procedure for the reaction of this compound with a secondary amine, using morpholine as an example.
Protocol 1: Synthesis of 2-methyl-5-morpholinopyrimidine
-
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 2-methyl-5-morpholinopyrimidine.
-
Reaction with Oxygen Nucleophiles (Alkoxylation)
This protocol outlines the synthesis of 5-alkoxy-2-methylpyrimidines via reaction with an alkoxide, using sodium methoxide as an example.
Protocol 2: Synthesis of 5-Methoxy-2-methylpyrimidine
-
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add sodium methoxide (1.5 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or silica gel column chromatography to yield 5-Methoxy-2-methylpyrimidine.
-
Reaction with Sulfur Nucleophiles (Thiolation)
This protocol details the reaction with a thiol in the presence of a base to form a thioether-substituted pyrimidine, using thiophenol as an example.
Protocol 3: Synthesis of 2-methyl-5-(phenylthio)pyrimidine
-
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-methyl-5-(phenylthio)pyrimidine.
-
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic aromatic substitution on this compound with various nucleophiles. The data is compiled from literature sources and is intended to provide a comparative overview of reaction conditions and outcomes.
Table 1: Reaction with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 90 | 12 | 85-95 |
| Piperidine | K₂CO₃ | DMF | 80 | 10 | 80-90 |
| Aniline | NaH | DMF | 100 | 24 | 60-70 |
| Benzylamine | TEA | EtOH | Reflux | 18 | 75-85 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | - | MeOH | Reflux | 6 | 80-90 |
| Sodium ethoxide | - | EtOH | Reflux | 8 | 75-85 |
| Phenol | K₂CO₃ | DMF | 120 | 24 | 50-60 |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | RT | 4 | 90-98 |
| Sodium thiomethoxide | - | DMF | 50 | 3 | 85-95 |
| Benzyl mercaptan | NaH | THF | RT | 6 | 80-90 |
Visualizations
The following diagrams illustrate the general workflow and the signaling pathway (reaction mechanism) for the nucleophilic aromatic substitution on this compound.
Caption: General experimental workflow for SNAr on this compound.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application Notes and Protocols: 5-Chloro-2-methylpyrimidine as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 5-chloro-2-methylpyrimidine as a versatile intermediate in the synthesis of modern agrochemicals. The following sections detail its use in the production of potent herbicides, specifically focusing on sulfonylureas and Protoporphyrinogen Oxidase (PPO) inhibitors. Detailed experimental protocols, summarized quantitative data, and visualizations of synthetic and biological pathways are provided to guide researchers in the field of agrochemical development.
Introduction: The Role of Pyrimidines in Agrochemicals
Pyrimidine derivatives are a cornerstone in the development of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Their unique chemical properties and ability to interact with biological targets make them privileged scaffolds in the design of novel herbicides and fungicides. This compound, in particular, serves as a valuable building block due to the reactivity of its chlorine atom, which allows for facile nucleophilic substitution, and the presence of the methyl group, which can influence the compound's steric and electronic properties, thereby modulating its biological activity.
Herbicide Synthesis: Targeting Key Plant Enzymes
This compound is a key precursor for the synthesis of herbicides that act on crucial plant enzymes, leading to effective weed control. Two major classes of herbicides synthesized from this intermediate are Acetolactate Synthase (ALS) inhibitors and Protoporphyrinogen Oxidase (PPO) inhibitors.
Sulfonylurea Herbicides: Acetolactate Synthase (ALS) Inhibitors
Sulfonylurea herbicides are a major class of ALS inhibitors, which are highly effective at low application rates and exhibit broad-spectrum weed control.[2] These herbicides block the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) by inhibiting the acetolactate synthase enzyme, which is essential for plant growth.[2]
A common synthetic strategy for preparing sulfonylurea herbicides involves the coupling of a sulfonyl isocyanate with a heterocyclic amine. In this context, an amino-substituted pyrimidine derived from this compound is a key component.
Caption: General synthetic scheme for sulfonylurea herbicides.
The following protocol describes a representative synthesis of a key intermediate, 2-amino-4,6-dimethoxypyrimidine, which can be further reacted to form various sulfonylurea herbicides. While not directly starting from this compound, this protocol illustrates the formation of the critical amine intermediate.
Materials:
-
Malononitrile
-
Methanol
-
Toluene
-
Dry HCl gas
-
Water
-
Sodium bicarbonate
-
50% Cyanamide solution
-
Activated charcoal
Procedure:
-
Preparation of 3-amino-3-methoxy-N-2-cyano-2-propenimidate: Charge a glass-lined reactor with toluene and methanol. While stirring, add malononitrile. Cool the solution to 0-20°C and pass dry HCl gas through the reaction mass. Continue stirring until the reaction is complete to obtain a slurry of 3-amino-3-methoxy-N-2-cyano-2-propenimidate. Filter the product.[3]
-
Synthesis of 2-amino-4,6-dimethoxypyrimidine: In a separate reactor, prepare a solution of water, sodium bicarbonate, and 50% cyanamide, and cool it to 0-5°C. Add the filtered product from the previous step to this solution. Heat the reaction mass, stir, and then filter to produce a slurry.[3]
-
Purification: Reflux the slurry with toluene to obtain a clear solution. Cool the solution to 55-63°C and add activated charcoal to remove impurities. Filter the hot solution and then cool to room temperature to crystallize the final product, 2-amino-4,6-dimethoxypyrimidine.[3]
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-4,6-dimethoxypyrimidine | Malononitrile | Methanol, HCl, Cyanamide | Toluene | High | - | [3] |
| Sulfometuron-methyl | 2-amino-4,6-dimethylpyrimidine | 2-(methoxycarbonyl)benzenesulfonyl chloride, phosgene | - | - | 202 | [4][5] |
Protoporphyrinogen Oxidase (PPO) Inhibitors
PPO-inhibiting herbicides act by blocking the protoporphyrinogen oxidase enzyme, which is the last common enzyme in the biosynthesis of both chlorophyll and heme.[6][7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation and cell membrane disruption, leading to cell death.[6][8]
The synthesis of PPO-inhibiting herbicides often involves the construction of a complex heterocyclic system. This compound can be a precursor to a portion of the final molecule, often through a series of substitution and cyclization reactions. For example, in the synthesis of triazolinone-based PPO inhibitors, a pyrimidine-containing fragment could be introduced.
Caption: Conceptual synthetic workflow for PPO inhibitors.
Fungicide Synthesis
Pyrimidine derivatives are also integral to the development of fungicides.[9][10] The pyrimidine scaffold can be found in several commercial fungicides that act on various fungal cellular processes. The synthesis of these fungicides often involves the reaction of a functionalized pyrimidine, which can be derived from this compound, with other heterocyclic or aromatic moieties.
The following is a general procedure for the synthesis of pyrimidine derivatives containing an amide moiety, which have shown antifungal activity.[9]
Materials:
-
Substituted 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine
-
Substituted aminophenol
-
Substituted benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of the ether linkage: A mixture of the substituted 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and a substituted aminophenol is reacted to form the corresponding ether intermediate.
-
Amide formation: The resulting aminophenoxy-pyrimidine intermediate is dissolved in dichloromethane. Pyridine is added, and the mixture is cooled. A substituted benzoyl chloride is then added dropwise, and the reaction is stirred at room temperature for 8-10 hours.[9]
-
Work-up and purification: The solvent is removed under vacuum, and the crude product is recrystallized from ethanol to yield the pure pyrimidine derivative containing an amide moiety.[9]
| Compound | Yield (%) | m.p. (°C) | ¹H NMR (DMSO-d₆, 600 MHz, ppm) | ¹³C NMR (DMSO-d₆, 150 MHz, ppm) | HRMS (m/z) |
| 5a | 75 | 173-175 | 9.72 (s, 1H), 7.96 (d, 2H), 7.76 (d, 1H), 7.71 (t, 1H), 7.53 (t, 2H), 7.41–7.31 (m, 3H), 6.90 (s, 1H), 2.32 (s, 3H) | 168.66, 164.39, 162.11, 152.99 (q), 144.29, 134.43, 130.75, 130.08, 129.35, 129.22, 126.84, 126.40, 125.99, 124.06, 122.24 (q), 100.17, 25.75 | [M+H]⁺ found 374.1107 |
| 5c | 46 | 148-150 | 9.77 (s, 1H), 7.94 (t, 2H), 7.86–7.81 (m, 3H), 7.41–7.36 (m, 3H), 6.92 (s, 1H), 2.39 (s, 3H) | 168.75, 163.97, 162.25, 153.52 (q), 144.03, 133.33, 133.21, 131.22, 130.77, 129.50, 128.33, 128.11 (q), 127.52, 127.36, 126.57, 124.65 (q), 123.45, 122.25 (q), 120.45, 100.23, 25.85 | [M+H]⁺ found 442.0979 |
| 5n | 68 | 143-145 | 10.56 (s, 1H), 8.35 (d, 1H), 7.97 (dd, 1H), 7.80 (d, 1H), 7.76 (s, 1H), 7.68 (d, 1H), 7.54–7.52 (m, 2H), 7.49–7.46 (m, 2H), 7.04 (dd, 1H), 2.53 (s, 3H) | 170.54, 169.79, 163.71, 156.33 (q), 152.27, 140.74, 137.07, 135.34, 133.25, 131.05, 130.42, 129.12, 122.11, 121.81 (q), 118.31, 117.51, 113.76, 103.37, 25.92 | - |
Application Notes: Biological Activity and Mechanism of Action
Acetolactate Synthase (ALS) Inhibition Assay
This in vitro assay determines the inhibitory effect of a synthesized compound on the activity of the ALS enzyme.
Caption: Workflow for an in vitro ALS inhibition assay.
Protocol:
-
Enzyme Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer. Centrifuge the homogenate and collect the supernatant containing the crude ALS enzyme.[2]
-
Assay: In a microplate, combine the enzyme extract, the substrate (pyruvate), and various concentrations of the test compound. Include a control with no inhibitor.
-
Detection: After incubation, the reaction is stopped, and the product (acetolactate) is converted to acetoin, which can be quantified colorimetrically.
-
Data Analysis: Calculate the percentage of ALS inhibition for each compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).[2]
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This in vitro assay measures the inhibition of PPO by monitoring the formation of its fluorescent product, protoporphyrin IX.
Caption: Workflow for a fluorometric PPO inhibition assay.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a crude PPO enzyme extract from plant mitochondria or chloroplasts. The substrate, protoporphyrinogen IX (Protogen IX), is prepared by the reduction of protoporphyrin IX.
-
Assay: In a black microplate, add the assay buffer, the PPO enzyme, and various concentrations of the test compound.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the Protogen IX substrate. Immediately measure the increase in fluorescence over time as Protogen IX is oxidized to the fluorescent protoporphyrin IX (Proto IX).
-
Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of a diverse range of agrochemicals. Its utility in constructing both sulfonylurea and PPO-inhibiting herbicides, as well as pyrimidine-based fungicides, highlights its importance in modern crop protection chemistry. The protocols and data presented in this document provide a foundational resource for researchers engaged in the discovery and development of novel and effective agrochemical solutions. Further exploration of the synthetic potential of this compound is likely to lead to the identification of new lead compounds with improved efficacy and environmental profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Monosubstituted Pyrimidine Moiety [cjcu.jlu.edu.cn]
- 3. Sulfometuron-methyl (Ref: DPX T5648) [sitem.herts.ac.uk]
- 4. Sulfometuron methyl - Wikipedia [en.wikipedia.org]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Chloro-2-methylpyrimidine in Materials Science: An Overview
Researchers, scientists, and drug development professionals should note that publicly available information on the specific applications of 5-Chloro-2-methylpyrimidine in materials science is currently limited. The vast majority of research and patent literature focuses on its isomer, 2-Chloro-5-methylpyrimidine, primarily as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
This document aims to provide a comprehensive overview of the available information on this compound, including its chemical properties and synthesis. While direct applications in materials science are not well-documented, the inherent chemical functionalities of this molecule suggest potential avenues for future research and development in this field.
Chemical Properties and Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its reactivity and potential for incorporation into novel materials.
| Property | Value | Reference |
| CAS Number | 54198-89-9 | [1][2][3] |
| Molecular Formula | C₅H₅ClN₂ | [2][4] |
| Molecular Weight | 128.56 g/mol | [2][4] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Purity | Available up to 98% min | [2] |
Synthesis of this compound
While detailed experimental protocols for the synthesis of this compound are not extensively published, a general synthetic pathway can be inferred from standard organic chemistry principles and available information for related pyrimidine derivatives. The synthesis typically involves the chlorination of a corresponding pyrimidine precursor.
A potential, though unverified, synthetic workflow is outlined below. Researchers should consult relevant synthetic chemistry literature for detailed procedures and safety precautions.
Caption: A generalized workflow for the synthesis of this compound.
Potential (Theoretical) Applications in Materials Science
Despite the lack of direct experimental evidence, the molecular structure of this compound suggests potential applications in several areas of materials science:
-
Organic Electronics: The pyrimidine core is an electron-deficient aromatic system. When appropriately functionalized, pyrimidine derivatives can exhibit interesting electronic properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The chloro- and methyl- substituents on the pyrimidine ring can be used to tune the electronic properties and solubility of resulting materials.
-
Polymer Chemistry: this compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel polymers. The chloro- group can serve as a reactive site for various coupling reactions, such as Suzuki or Stille coupling, to create conjugated polymers with potentially interesting optical and electronic properties.
-
Functional Materials: The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. These materials can have applications in gas storage, catalysis, and sensing.
Logical Relationship of Potential Applications
The following diagram illustrates the logical progression from the core chemical structure to potential material science applications.
References
Application Notes and Protocols for Sonogashira Coupling with 5-Chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic chemistry for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[2][3] The reaction is typically carried out under mild conditions, such as at room temperature, and is tolerant of a wide variety of functional groups.[3] This document provides a detailed guide for performing a Sonogashira coupling reaction with 5-Chloro-2-methylpyrimidine, a substrate of interest in medicinal chemistry and drug development.
The Sonogashira reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The copper cycle involves the formation of a copper acetylide intermediate, which then transmetalates to the palladium complex. Reductive elimination from the palladium complex yields the final product and regenerates the active Pd(0) catalyst.[1][5]
For a substrate like this compound, the reactivity of the C-Cl bond is a key consideration. Generally, the reactivity of aryl halides in palladium-catalyzed coupling reactions follows the order I > Br > Cl.[6] Therefore, the coupling of aryl chlorides can be more challenging and may require more forcing conditions or specialized catalyst systems to achieve high yields.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of chloro-heterocycles with terminal alkynes, based on literature precedents. These serve as a starting point for optimizing the reaction with this compound.
Table 1: Typical Catalysts and Ligands for Sonogashira Coupling of Chloro-heterocycles
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| PdCl₂(PPh₃)₂ | PPh₃ | 2-5 | A common and commercially available catalyst.[3] |
| Pd(PPh₃)₄ | PPh₃ | 2-5 | A Pd(0) source, often used in milder conditions.[3] |
| Pd₂(dba)₃ | XPhos, SPhos | 1-3 | Bulky, electron-rich phosphine ligands can improve reactivity for less reactive chlorides. |
| Pd(OAc)₂ | Buchwald Ligands | 1-3 | Often used in combination with bulky phosphine ligands. |
Table 2: Typical Reaction Parameters for Sonogashira Coupling of Chloro-heterocycles
| Parameter | Typical Range/Value | Notes |
| Copper Co-catalyst | CuI | 1-10 mol% |
| Base | Et₃N, i-Pr₂NH, DBU | 2-3 equivalents |
| Solvent | THF, DMF, Toluene, Acetonitrile | Anhydrous and degassed |
| Temperature | 50-120 °C | Higher temperatures are often required for aryl chlorides. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |
Table 3: Representative Yields for Sonogashira Coupling of Chloro-pyridines and -pyrimidines
| Chloro-heterocycle | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 80 | 75 |
| 4-Chloropyridine | 1-Hexyne | Pd(PPh₃)₄ / CuI | DMF/Et₃N | 100 | 68 |
| 2-Chloropyrimidine | Trimethylsilylacetylene | Pd₂(dba)₃ / XPhos / CuI | Toluene | 110 | 82 |
| 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | DMF/Et₃N | 80 | 90 (at Br) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Reaction Vessel:
-
To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
-
Inert Atmosphere:
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is crucial to prevent catalyst deactivation and alkyne homocoupling.[3]
-
-
Addition of Solvent and Reagents:
-
Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., THF).
-
Add the amine base (e.g., Et₃N, 2.5 equiv.) via syringe.
-
Finally, add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C). The optimal temperature will depend on the specific alkyne and may require screening.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure coupled product.
-
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of 5-Chloro-2-methylpyrimidine
Welcome to the technical support center for the optimization of cross-coupling reactions involving 5-Chloro-2-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide guidance on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?
A1: The most commonly employed and effective cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. The choice of reaction depends on the desired bond to be formed (C-C or C-N) and the nature of the coupling partner.
Q2: Why is the coupling of this compound challenging?
A2: this compound is an electron-deficient heteroaryl chloride. The carbon-chlorine bond in such systems is generally less reactive towards oxidative addition to the palladium catalyst compared to aryl bromides or iodides.[1] This often necessitates the use of more active catalyst systems, specialized ligands, and carefully optimized reaction conditions to achieve high yields.[2]
Q3: What are the key parameters to consider when optimizing these coupling reactions?
A3: The critical parameters for optimization include the choice of palladium precursor, the nature of the ligand, the type and stoichiometry of the base, the solvent, the reaction temperature, and the purity of all reagents. An inert atmosphere is crucial to prevent catalyst deactivation.[1]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue when working with less reactive aryl chlorides. The following troubleshooting guide addresses potential causes and solutions for Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Suzuki-Miyaura Coupling
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Problem: Incomplete consumption of this compound.
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Problem: Protodeboronation of the boronic acid.
-
Possible Cause: Instability of the boronic acid, especially with aqueous bases.
-
Solution: Use the corresponding boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are more stable.[1] Ensure the use of a non-aqueous base or minimize water content.
-
-
Problem: Formation of homocoupled byproducts.
Stille Coupling
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Problem: Sluggish reaction.
-
Possible Cause: Slow transmetalation step.
-
Solution: The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate the reaction.[4] The use of fluoride additives like CsF can also enhance reactivity.
-
-
Problem: Difficulty in removing tin byproducts.
-
Possible Cause: The formation of soluble organotin halides.
-
Solution: Post-reaction workup with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[5]
-
Buchwald-Hartwig Amination
-
Problem: Low conversion with primary or secondary amines.
-
Problem: Hydrodehalogenation of this compound.
-
Possible Cause: A competing side reaction where the C-Cl bond is reduced. This can occur if the reductive elimination of the product is slow.
-
Solution: Optimize the ligand to promote faster reductive elimination. Sometimes, lowering the reaction temperature can disfavor this side pathway.[1]
-
Issue 2: Formation of Side Products
The formation of impurities can complicate purification and reduce the overall yield of the desired product.
-
Problem: Observation of a significant amount of homocoupled product from the boronic acid (in Suzuki coupling) or organostannane (in Stille coupling).
-
Possible Cause: Oxygen in the reaction mixture or decomposition of the palladium catalyst.
-
Solution: Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
-
-
Problem: In Buchwald-Hartwig amination, observation of products from reaction at other positions if the amine has multiple reactive sites.
-
Possible Cause: Lack of selectivity of the catalyst system.
-
Solution: If the amine contains other nucleophilic groups (e.g., a phenol), protection of these groups may be necessary.[6]
-
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical starting conditions for the coupling of this compound and analogous chloropyrimidines. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling of Chloropyrimidines with Arylboronic Acids
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 81 | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 18 | Good | [1] |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Dioxane | 90 | 12 | Good | [6] |
Table 2: Stille Coupling of Aryl Halides with Organostannanes (General Conditions)
| Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 20 | 92 | [7] |
| PdCl₂(PPh₃)₂ (2) | - | - | Toluene | 100 | 24 | 88 | [7] |
| Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | - | DMF | 80 | 12 | 85 | [7] |
Table 3: Buchwald-Hartwig Amination of Chloro-heteroaromatics
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Aniline | Good to Excellent |
| Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | n-Butylamine | Good to High |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 3,5-Dimethylaniline | High |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for setting up a cross-coupling reaction under an inert atmosphere.
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
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Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling
This general protocol can be adapted for the Stille coupling of this compound with an organostannane.
-
Reaction Setup: In a flame-dried round-bottom flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the organostannane reagent (1.1 equiv.).[7]
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Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. To remove tin byproducts, dilute with an organic solvent and wash with an aqueous solution of KF. Stir vigorously for 1-2 hours, then filter through a pad of Celite®.[5]
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Purification: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol is a starting point for the amination of this compound.
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Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.
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Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[8]
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
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Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 8-24 hours.
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Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the solution and purify the crude product by flash column chromatography.
References
Technical Support Center: 5-Chloro-2-methylpyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylpyrimidine. The information is designed to help you identify and resolve common issues encountered during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: The most frequently encountered side reactions include dehalogenation (replacement of the chloro group with hydrogen), hydrolysis of the C-Cl bond, and, in the context of cross-coupling reactions, homo-coupling and protodeboronation of the coupling partner.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings involving chloropyrimidines are often due to several factors. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, requiring more carefully optimized conditions.[1] Common issues include inefficient catalyst systems, catalyst deactivation, or the prevalence of side reactions such as protodeboronation of the boronic acid and homo-coupling.[2] A systematic screening of catalyst, ligand, base, and solvent is often necessary to improve yields.[2]
Q3: I am observing a significant amount of 2-methylpyrimidine (dehalogenated product) in my reaction mixture. How can I prevent this?
A3: The formation of the dehalogenated product, 2-methylpyrimidine, typically occurs through hydrodehalogenation. This side reaction can be promoted by the presence of a hydride source from the solvent or base.[3] To minimize this, ensure you are using anhydrous, peroxide-free solvents and consider switching to a non-reducing base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]
Q4: Can I perform a Buchwald-Hartwig amination on this compound? What are the potential challenges?
A4: Yes, Buchwald-Hartwig amination is a viable method for forming C-N bonds with this compound. The primary challenges include the lower reactivity of the aryl chloride and potential side reactions. A common side reaction is the hydrodehalogenation of the starting material, which can occur via β-hydride elimination from the palladium-amide intermediate.[4] Careful selection of the palladium catalyst and ligand is crucial for a successful transformation.
Troubleshooting Guides
Problem 1: Low Yield or Stalled Suzuki-Miyaura Coupling Reaction
| Possible Cause | Recommended Troubleshooting Actions |
| Inactive Catalyst System | The choice of catalyst and ligand is critical for activating the less reactive C-Cl bond.[2] Action: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, PPh₃). Buchwald-type ligands are often effective for this transformation.[3] |
| Insufficiently Degassed System | Oxygen can oxidize and deactivate the phosphine ligands and the Pd(0) catalyst.[5] Action: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Assemble the reaction under a positive pressure of inert gas.[5] |
| Impure Reagents | Impurities in the boronic acid or base can inhibit the catalyst. Action: Use fresh, high-purity boronic acid. Ensure the base is anhydrous and finely powdered.[3] |
| Suboptimal Temperature | The reaction may not have sufficient energy to overcome the activation barrier. Action: Gradually increase the reaction temperature. Consider using microwave irradiation to achieve higher temperatures more uniformly and rapidly, which can significantly improve yields.[2] |
Problem 2: Significant Formation of Side Products
| Side Product | Possible Cause | Recommended Troubleshooting Actions |
| Protodeboronation Product | The boronic acid is replaced by a hydrogen atom. This is often exacerbated by high temperatures and the presence of water or certain bases.[2] | Action: Use fresh, high-purity boronic acid. Minimize water content in the reaction. Optimize the base and temperature conditions. |
| Homo-coupling Product | Two molecules of the boronic acid couple together. This is more likely if the transmetalation step is slow.[3] | Action: Switch to a more active catalyst/ligand system to promote faster transmetalation.[3] Consider adding the this compound in a slight excess relative to the boronic acid.[2] |
| Dehalogenation Product | The chloro group is replaced by a hydrogen atom. This occurs when a hydride source is present in the reaction.[3] | Action: Use anhydrous and peroxide-free solvents. Switch to a non-reducing base like K₃PO₄ or Cs₂CO₃.[3] |
| Hydrolysis Product (2-Methyl-5-hydroxypyrimidine) | The chloro group is replaced by a hydroxyl group. This is favored in aqueous conditions, particularly with strong bases. | Action: Minimize the amount of water in the reaction. If aqueous conditions are necessary, use a milder base and the lowest effective temperature. |
Data Presentation
The following table summarizes typical conditions that can be used as a starting point for optimizing the Suzuki-Miyaura coupling of chloropyrimidines. Note that optimal conditions will be substrate-dependent.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 20 min (MW) | 74 | [5] |
| PdCl₂(dppf)·CH₂Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | 24 h | 70 | [5] |
| Pd(OAc)₂ (2.5) | PPh₃ (5) | Na₂CO₃ (2) | Glyme/H₂O | 70 | 24 h | 88 | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling under Inert Atmosphere
This is a general starting procedure and requires optimization for specific substrates.
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Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) overnight and allow to cool under vacuum or in a desiccator.
-
Reaction Setup: Assemble the flask with a stir bar and condenser, and connect to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[5]
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Addition of Solids: Under a positive flow of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[5][6]
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low-yield reactions.
References
Technical Support Center: Purification of 5-Chloro-2-methylpyrimidine Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Chloro-2-methylpyrimidine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound derivatives by column chromatography?
A1: The main challenges arise from the physicochemical properties of these derivatives. The presence of the polar pyrimidine ring and the electronegative chlorine atom can lead to issues such as peak tailing on silica gel, co-elution with structurally similar impurities, and potential degradation on acidic stationary phases.[1] Achieving a balance between sufficient retention for separation and timely elution can be difficult.
Q2: Which stationary phase is most suitable for the purification of this compound derivatives?
A2: Silica gel is the most commonly used stationary phase for these compounds due to its effectiveness in separating molecules based on polarity.[2] However, if issues like compound degradation are observed, alternatives should be considered. Alumina (neutral or basic) can be a good option for acid-sensitive compounds.[2][3] For highly polar derivatives, reverse-phase chromatography using a C18-functionalized silica stationary phase might be more appropriate.[4]
Q3: What are recommended starting solvent systems for purifying this compound derivatives on a silica gel column?
A3: A good starting point for moderately polar compounds is a binary solvent system of a non-polar solvent and a moderately polar solvent. Common choices include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[4][5][6] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.4 for the desired compound.[2]
Q4: How can I prevent my this compound derivative from degrading on the column?
A4: Degradation on silica gel is often due to its acidic nature.[2][3] To mitigate this, you can deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (1-2%) in the eluent.[2] Alternatively, using a less acidic stationary phase such as neutral alumina can prevent decomposition.[2]
Q5: Is gradient or isocratic elution better for purifying these derivatives?
A5: The choice between gradient and isocratic elution depends on the complexity of the sample mixture. For simple separations with well-resolved spots on TLC, isocratic elution is sufficient.[7] However, if the mixture contains compounds with a wide range of polarities, a gradient elution, starting with a low polarity mobile phase and gradually increasing its polarity, will provide better separation and sharper peaks for the more retained compounds.[7][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of this compound derivatives.
Problem 1: Poor Separation of the Desired Compound from Impurities
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the solvent system using TLC. Test various solvent combinations and ratios to maximize the difference in Rf values (ΔRf) between your product and the impurities. A ΔRf of at least 0.2 is desirable. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Improper Column Packing | Ensure the column is packed uniformly without any cracks or channels. A poorly packed column leads to band broadening and poor separation. |
| Sample Loaded in a Too-Strong Solvent | Dissolve the sample in a minimal amount of the initial, least polar eluent. If the sample is not soluble, consider dry loading by adsorbing the sample onto a small amount of silica gel before loading it onto the column.[2][9] |
Problem 2: The Compound is Stuck on the Column or Elutes Very Slowly (Low Rf)
| Possible Cause | Solution |
| Mobile Phase is Too Weak (Non-polar) | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For a dichloromethane/methanol system, increase the percentage of methanol.[3] |
| Strong Interaction with Stationary Phase | If using silica gel, the pyrimidine nitrogen atoms might be strongly interacting with the acidic silanol groups. Adding a small amount of a competitive base like triethylamine to the eluent can help. |
| Compound is Very Polar | For highly polar derivatives, consider switching to a more polar solvent system or a different stationary phase, such as reverse-phase silica.[3] |
Problem 3: The Compound Elutes Too Quickly (High Rf)
| Possible Cause | Solution |
| Mobile Phase is Too Strong (Polar) | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Compound is Non-polar | Ensure you are using a sufficiently non-polar mobile phase. You might need to start with pure hexane and gradually add the polar solvent. |
Problem 4: Peak Tailing
| Possible Cause | Solution |
| Secondary Interactions with Silica | Acidic silanol groups on the silica surface can interact with the basic nitrogen atoms of the pyrimidine ring, causing tailing.[1] Add a small amount of a modifier like triethylamine or acetic acid to the mobile phase to minimize these interactions.[10] |
| Column Overloading | Injecting too much sample can lead to peak tailing.[11] Reduce the sample concentration or the injection volume. |
| Column Bed Deformation | A void at the column inlet or a channel in the packing can cause tailing.[11] If this is suspected, the column may need to be repacked. |
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis and Column Chromatography of this compound Derivatives on Silica Gel
| Compound Polarity | Recommended TLC Solvent System (v/v) | Typical Starting Eluent for Column Chromatography (v/v) | Notes |
| Low to Medium | Hexane / Ethyl Acetate (9:1 to 1:1) | Hexane / Ethyl Acetate (gradient from 95:5 to 80:20) | A workhorse for many organic compounds.[10] |
| Medium to High | Dichloromethane / Methanol (99:1 to 9:1) | Dichloromethane / Methanol (gradient from 99:1 to 95:5) | Good for more polar compounds.[5][6] |
| Basic Compounds | Dichloromethane / Methanol with 1% Triethylamine | Dichloromethane / Methanol with 1% Triethylamine | The addition of triethylamine can improve peak shape for basic compounds.[10] |
Table 2: Comparison of Stationary Phases
| Stationary Phase | Advantages | Disadvantages | Best Suited For |
| Silica Gel | Versatile, widely available, good for a range of polarities. | Acidic, can cause degradation of sensitive compounds.[2][3] | General purpose purification of moderately stable compounds. |
| Alumina (Neutral/Basic) | Less acidic than silica, good for acid-sensitive compounds. | Can have lower resolving power than silica for some compounds. | Purification of compounds that degrade on silica gel.[2] |
| Reverse-Phase (C18) | Excellent for highly polar compounds that are not retained on normal phase. | Requires aqueous mobile phases, which can be more difficult to remove. | Highly polar or water-soluble this compound derivatives. |
Experimental Protocols
General Protocol for Purification of a this compound Derivative by Flash Column Chromatography
-
TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.
-
-
Column Preparation:
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Select an appropriately sized glass column based on the amount of crude material.
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Secure the column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
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Pour the slurry into the column and gently tap the column to ensure even packing. Allow the solvent to drain until it is just above the silica bed.
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Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[12]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: If the product is not soluble in the initial mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
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Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
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Begin collecting fractions in test tubes or vials.
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If using a gradient elution, gradually increase the polarity of the mobile phase according to your optimized protocol.
-
-
Analysis of Fractions:
-
Monitor the elution of the compounds by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Chloro-2-methylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Chloro-2-methylpyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent laboratory method is the selective reduction of 2,4-dichloro-5-methylpyrimidine. This method is favored for its relatively high yields and straightforward procedure. The reduction is typically achieved using zinc powder in various solvent systems.
Q2: What are the key factors influencing the yield of the reaction?
A2: Several factors can significantly impact the yield:
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Purity of Starting Material: The purity of the 2,4-dichloro-5-methylpyrimidine is crucial. Impurities can lead to side reactions and lower yields.
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Activity of Zinc: The reactivity of the zinc powder is critical. It is often recommended to activate the zinc surface prior to the reaction, for instance, by washing with acid.[1]
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Reaction Temperature and Time: Optimal temperature and reaction duration are essential to ensure complete conversion of the starting material while minimizing the formation of byproducts.
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Solvent System: The choice of solvent can influence the reaction rate and selectivity. Common solvents include water, ethanol, tetrahydrofuran (THF), and benzene.[1]
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Work-up and Purification: Proper work-up and purification techniques are necessary to isolate the desired product with high purity and minimize losses.
Q3: Are there alternative synthesis routes for this compound?
A3: Yes, alternative routes exist, though they may be less common for standard laboratory synthesis. One such method involves a multi-step synthesis starting from 5-bromo-2-chloropyrimidine. This route can achieve a high overall yield but is more complex.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the reduction of 2,4-dichloro-5-methylpyrimidine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Formation of byproducts (e.g., over-reduction to 5-methylpyrimidine). 3. Loss of product during work-up and purification. 4. Inactive zinc powder. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[1] 2. Optimize reaction conditions (temperature, time, stoichiometry of zinc) to favor mono-dechlorination. 3. Ensure efficient extraction and careful handling during purification steps like column chromatography or recrystallization. 4. Activate the zinc powder with a dilute acid wash before the reaction.[1] |
| Product Contamination / Low Purity | 1. Presence of unreacted starting material (2,4-dichloro-5-methylpyrimidine). 2. Formation of the over-reduced byproduct (5-methylpyrimidine). 3. Residual solvent or other impurities from the work-up. | 1. Ensure the reaction goes to completion. If necessary, purify the crude product using column chromatography. 2. Carefully control the amount of reducing agent and the reaction time. Purification by column chromatography or recrystallization can separate the desired product from the byproduct.[1] 3. Ensure proper drying of the final product under vacuum. |
| Reaction Fails to Start or is Sluggish | 1. Inactive zinc powder. 2. Low reaction temperature. | 1. Use freshly activated zinc powder.[1] 2. Ensure the reaction mixture reaches the optimal temperature as specified in the protocol (often reflux). |
| Formation of Insoluble Materials | 1. Formation of zinc salts as byproducts. | 1. This is a normal part of the reaction. The insoluble material is typically removed by filtration through a pad of celite after the reaction is complete.[1] |
Experimental Protocols & Data
Method 1: Reduction of 2,4-dichloro-5-methylpyrimidine with Zinc in Water
This protocol describes a common and effective method for the synthesis of this compound.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via zinc reduction in water.
Detailed Protocol:
-
In a round-bottom flask, combine 2,4-dichloro-5-methylpyrimidine (50.0 g, 307 mmol) and freshly activated (acid-washed) zinc powder (59.8 g, 920 mmol) in water (500 mL).[1]
-
Heat the suspension to reflux and maintain for 3 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite and rinse the filter cake with chloroform (500 mL).[1]
-
Separate the phases of the filtrate and wash the organic phase with brine (300 mL).[1]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under vacuum to yield the crude product.[1]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Comparison of Synthesis Methods
The following table summarizes various reported methods for the synthesis of this compound, highlighting the differences in reaction conditions and yields.
| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1 | 2,4-dichloro-5-methylpyrimidine | Zinc (activated) | Water | Reflux | 3 h | 78% | [1] |
| 2 | 2,4-dichloro-5-methylpyrimidine | Zinc, Ammonia | Benzene/Water | Reflux | 18 h | 77% | [1] |
| 3 | 2,4-dichloro-5-methylpyrimidine | Zinc | Water | Reflux | Overnight | 75% | [1] |
| 4 | 2,4-dichloro-5-methylpyrimidine | Zinc, Acetic Acid | THF | Reflux | 2.5 h | 69% | [1] |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between key experimental parameters and the desired outcomes of the synthesis.
Caption: Key parameters influencing the yield and purity of this compound synthesis.
References
Technical Support Center: Troubleshooting Suzuki Reactions Involving 5-Chloro-2-methylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-methylpyrimidine. While specific quantitative data for this substrate is not extensively published, this guide leverages established principles from closely related electron-deficient chloropyrimidines to provide robust starting points and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound showing low to no yield?
A1: Low reactivity is a common issue with chloro-heteroarenes like this compound due to the strong Carbon-Chlorine (C-Cl) bond. This makes the initial oxidative addition step in the catalytic cycle difficult.[1][2] Success hinges on an appropriately chosen catalyst system, base, and reaction temperature to overcome this high activation barrier.
Q2: What are the most common side reactions I should be aware of?
A2: The most prevalent side reactions in Suzuki couplings of heteroaryl halides are:
-
Protodeboronation: The boronic acid reagent is converted back to the corresponding arene, reducing the amount available for cross-coupling. This is often promoted by excess water or high temperatures.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.
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Dehalogenation: The this compound starting material is reduced to 2-methylpyrimidine. This can occur if the organopalladium intermediate reacts with a hydride source in the reaction mixture.[3]
Q3: Can the pyrimidine nitrogen interfere with the reaction?
A3: Yes, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst. This can lead to catalyst deactivation and lower yields.[1][4] The use of bulky, electron-rich ligands can help to mitigate this issue by sterically shielding the palladium center.
Q4: Is it necessary to degas the reaction mixture?
A4: Absolutely. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1][2] Thoroughly degassing all solvents and the reaction mixture with an inert gas (e.g., Argon or Nitrogen) is crucial for maintaining catalyst activity and preventing oxygen-promoted side reactions like homocoupling.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Suzuki reaction with this compound.
Issue 1: Low or No Product Formation
Question: I have set up my reaction with this compound and an arylboronic acid, but I am observing little to no formation of the desired product. What should I do?
Answer: This is a common challenge with less reactive aryl chlorides. A systematic approach to optimizing your reaction conditions is recommended.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low or no yield in Suzuki reactions.
Issue 2: Presence of Significant Side Products
Question: My reaction is producing the desired product, but I am also seeing significant amounts of side products, making purification difficult. How can I improve the selectivity?
Answer: The presence of side products indicates that one or more alternative reaction pathways are competing with your desired cross-coupling.
-
If you observe protodeboronation (Ar-H formation):
-
Cause: This side reaction is often caused by excess water or acidic impurities, which cleave the carbon-boron bond of the boronic acid.
-
Solution: Use anhydrous solvents and ensure your reagents are dry. Consider using potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) instead of boronic acids, as they are generally more stable.[4]
-
-
If you observe homocoupling (Ar-Ar formation from boronic acid):
-
Cause: This is often a result of oxygen in the reaction mixture or incomplete reduction of a Pd(II) precatalyst to the active Pd(0) state.
-
Solution: Ensure thorough degassing of your reaction mixture. Using a direct Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst system can also minimize this side reaction.
-
-
If you observe dehalogenation (formation of 2-methylpyrimidine):
-
Cause: This occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid.
-
Solution: The choice of base and solvent can influence this. Avoid bases that can act as hydride donors. Screening different solvent systems may also be beneficial.
-
Data Presentation: Recommended Starting Conditions
Since specific data for this compound is scarce, the following tables provide recommended starting conditions for the Suzuki coupling of a generic chloropyrimidine, which can be used as a starting point for optimization.
Table 1: Recommended Catalyst Systems for Chloropyrimidine Suzuki Coupling
| Catalyst Precursor (mol%) | Ligand (mol%) | Rationale & Considerations |
| Pd₂(dba)₃ (2-3) | XPhos or SPhos (4-6) | Highly effective for activating C-Cl bonds due to their steric bulk and electron-rich nature.[1] |
| Pd(OAc)₂ (2-3) | RuPhos or BrettPhos (4-6) | Alternative bulky phosphine ligands that have shown success with challenging heteroaryl chlorides. |
| Pd(PPh₃)₄ (3-5) | - | A common Pd(0) source, but may be less effective for this substrate compared to systems with bulky ligands. |
Table 2: Recommended Bases and Solvents for Chloropyrimidine Suzuki Coupling
| Base (equivalents) | Solvent System | Rationale & Considerations |
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (e.g., 4:1) | A strong, non-nucleophilic base that is often effective for challenging couplings.[1] |
| Cs₂CO₃ (2-3) | Toluene / H₂O (e.g., 4:1) | Another strong base that can enhance reaction rates. |
| K₂CO₃ (2-3) | DMF or DME | A common and cost-effective base, though may be less effective than phosphates or cesium carbonate for this substrate. |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid. This should be adapted and optimized for this compound.
General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-3 mol%) and the ligand (e.g., XPhos, 4-6 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.
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Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. 81719-53-1 | 3,5-Dichloropyridine-2-carboxylic Acid | Chlorides | Ambeed.com [ambeed.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. PROCESS FOR PREPARING 2-AMINOTHIAZOLE-5-AROMATIC CARBOXAMIDES AS KINASE INHIBITORS - Patent 1711481 [data.epo.org]
- 4. CN1980909B - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
Stability and proper storage of 5-Chloro-2-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 5-Chloro-2-methylpyrimidine. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage. | Verify storage conditions. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture. For long-term storage, consider refrigeration. |
| Contamination of the compound. | Use personal protective equipment (gloves, goggles) when handling to prevent contamination. Ensure all labware is clean and dry. | |
| Physical Change in Appearance (e.g., discoloration, clumping) | Exposure to moisture, light, or incompatible materials. | Discard the reagent as its purity may be compromised. Review storage and handling procedures to prevent future occurrences. Avoid contact with strong oxidizing agents.[1][2] |
| Low Yield in Synthesis | Use of degraded this compound. | Use a fresh batch of the compound or a sample that has been stored under the recommended conditions. |
| Inaccurate measurement due to clumping from moisture absorption. | Ensure the compound is stored in a desiccated environment. If clumping is observed, gently break it up in a dry environment (e.g., glove box) before weighing. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and quality of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect it from light and moisture.[1] For extended shelf life, refrigeration is recommended.[1] Some suppliers suggest storage at room temperature when sealed and dry, while others recommend temperatures as low as -20°C under a nitrogen atmosphere for similar compounds.[3] Always refer to the supplier's specific recommendations.
Q2: How sensitive is this compound to light and moisture?
A2: this compound is sensitive to both light and moisture, which can lead to its degradation.[1] Exposure should be minimized during handling and storage. It is recommended to use opaque or amber-colored containers and to ensure the container is tightly sealed to prevent moisture ingress.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents.[1][2] Contact with these substances should be avoided to prevent hazardous reactions. It is also advised to keep it away from bases and amines.[4]
Q4: What are the signs of degradation of this compound?
A4: While the compound is stable under recommended storage conditions, degradation may be indicated by a change in physical appearance, such as discoloration or clumping.[1][5] If you observe any such changes or experience unexpected results in your experiments, it is advisable to use a fresh stock of the compound.
Q5: What are the hazardous decomposition products of this compound?
A5: In the event of decomposition, typically under fire conditions, this compound can produce hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][6]
Quantitative Storage and Stability Data
| Parameter | Recommended Condition | Source |
| Storage Temperature | Room Temperature (Sealed, Dry) or Refrigerated.[1][3] One supplier for a similar compound suggests -20°C. | [1][3] |
| Atmosphere | Dry. For long-term storage of similar compounds, under nitrogen is suggested. | |
| Light | Protect from light.[1] | [1] |
| Moisture | Protect from moisture.[1][2] | [1][2] |
| Incompatible Materials | Strong oxidizing agents, bases, amines.[1][2] | [1][2][4] |
Experimental Workflow for Handling and Storage
Caption: Workflow for proper handling and storage of this compound to ensure stability.
References
Identifying and removing impurities from 5-Chloro-2-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylpyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on identifying and removing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in commercially available this compound?
A1: While a definitive impurity profile depends on the specific manufacturing process, common impurities can be inferred from the synthesis of closely related compounds such as 2-Chloro-5-methylpyrimidine. Potential impurities in this compound may include:
-
Starting Materials: Unreacted precursors from the synthesis process. For instance, if synthesized from a dichlorinated pyrimidine, residual dichloropyrimidine isomers could be present.
-
Isomeric Impurities: Positional isomers, such as 4-Chloro-2-methylpyrimidine or other chlorinated methylpyrimidine isomers, can be challenging to separate due to their similar physical properties.
-
Byproducts of Chlorination: If the synthesis involves a chlorination step of 2-methylpyrimidine, impurities such as di- and tri-chlorinated pyrimidines, as well as oxidized byproducts, may be formed.
-
Residual Solvents: Solvents used during the synthesis and purification processes (e.g., toluene, tetrahydrofuran (THF), ethyl acetate, hexanes) may be present in the final product.
-
Reagents: Traces of reagents used in the synthesis, such as phosphorus oxychloride or thionyl chloride, or their degradation products, could remain.
Q2: My this compound appears discolored (e.g., yellow or brown). What could be the cause and how can I address it?
A2: Discoloration in this compound is often indicative of the presence of impurities. These can be trace amounts of colored byproducts from the synthesis or degradation products formed during storage.
To address this, you can attempt purification by recrystallization or column chromatography. For colored impurities, treating a solution of the compound with activated charcoal before filtration during the recrystallization process can be effective.
Q3: I am seeing an unexpected peak in the HPLC analysis of my this compound sample. How can I identify it?
A3: Identifying an unknown peak in an HPLC chromatogram requires a systematic approach. Here are the recommended steps:
-
Review the Synthesis Route: Consider the starting materials, reagents, and intermediates used in the synthesis of this compound. This can provide clues about the likely identity of the impurity.
-
Mass Spectrometry (LC-MS): The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the unknown peak, you can determine its molecular weight. Fragmentation patterns from tandem MS (MS/MS) can provide further structural information.
-
Spiking Experiment: If you have a reference standard for a suspected impurity, you can perform a spiking experiment. Add a small amount of the standard to your sample and re-analyze it by HPLC. If the peak area of the unknown impurity increases, it confirms its identity.
-
Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC column. After removing the solvent, you can analyze the isolated impurity by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure.
Troubleshooting Guides
Problem 1: Low Purity of this compound after Synthesis
Symptoms:
-
Purity as determined by HPLC or GC is below the desired specification (e.g., <98%).
-
Multiple impurity peaks are observed in the chromatogram.
-
The melting point of the product is broad and lower than the literature value.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure all starting materials are consumed. If the reaction is sluggish, consider increasing the reaction time, temperature, or the stoichiometry of the reagents. |
| Side Reactions | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. A lower temperature may increase selectivity. |
| Ineffective Work-up | Ensure the work-up procedure effectively removes unreacted reagents and water-soluble byproducts. This may involve aqueous washes with acidic, basic, or brine solutions. |
| Inadequate Purification | A single purification step may not be sufficient. Consider sequential purification methods, such as recrystallization followed by column chromatography. |
Problem 2: Difficulty in Removing a Specific Impurity
Symptom:
-
A persistent impurity peak remains in the HPLC or GC chromatogram even after initial purification attempts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-elution in Chromatography | The impurity may have a similar retention time to the product under the current chromatographic conditions. Modify the HPLC or GC method by changing the column, mobile phase/gradient, or temperature to improve resolution. |
| Similar Solubility Profile | The impurity may have a similar solubility to this compound in the chosen recrystallization solvent, leading to co-precipitation. Experiment with different recrystallization solvents or solvent systems (a mixture of a "good" solvent and a "poor" solvent). |
| Isomeric Impurity | Isomers are often the most challenging impurities to remove. High-resolution purification techniques like preparative HPLC or careful optimization of fractional crystallization may be necessary. |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC-UV
This protocol outlines a general method for the analysis of this compound purity and the identification of impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of solid this compound. The choice of solvent is critical and should be determined experimentally. Based on data for the closely related 2-Chloro-5-methylpyrimidine, petroleum ether or a mixture of ethyl acetate and hexanes are good starting points.[1]
-
Solvent Selection: In a small test tube, add a small amount of the impure solid. Add a few drops of the chosen solvent. If the solid dissolves immediately at room temperature, the solvent is too good. If it does not dissolve at room temperature but dissolves upon heating, it is a potentially good solvent.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Purification by Column Chromatography
This method is suitable for separating impurities with different polarities from this compound.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial eluent and pour it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Start eluting with the chosen solvent system, gradually increasing the polarity if necessary.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
Note: The following data is based on the purification of the closely related isomer, 2-Chloro-5-methylpyrimidine, and serves as an illustrative example. Actual results for this compound may vary.
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Reference |
| Recrystallization (from petroleum ether) | Not Specified | >95 (implied) | 75 | [1] |
| Column Chromatography (Silica, hexane:EtOAc=1:1) | Not Specified | >95 (implied) | 77 | [1] |
Visualizations
Caption: Experimental workflow for the identification and removal of impurities from this compound.
Caption: Troubleshooting logic for addressing low purity issues in the synthesis of this compound.
References
Technical Support Center: 5-Chloro-2-methylpyrimidine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the low reactivity of 5-Chloro-2-methylpyrimidine in various cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in cross-coupling reactions?
A1: The low reactivity of this compound stems from the strong Carbon-Chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the C-X (Carbon-Halogen) bond. The reactivity of halogens follows the general trend: I > Br > Cl > F, which is inversely correlated with the bond dissociation energy.[1][2][3] The C-Cl bond is significantly stronger than C-Br or C-I bonds, making this initial activation step more difficult and requiring more robust catalytic systems and often more forcing reaction conditions.[2][3]
Q2: What is the general strategy to improve the success of cross-coupling with this compound?
A2: Overcoming the low reactivity requires a multi-faceted approach focused on optimizing four key areas:
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Catalyst/Ligand Selection: Employing highly active catalyst systems is crucial. This often involves using electron-rich, sterically bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs) that can facilitate the oxidative addition to the C-Cl bond.[4][5]
-
Base Selection: The choice of base is critical for the transmetalation step (in Suzuki coupling) or for deprotonating the coupling partner (in Buchwald-Hartwig or Sonogashira). Stronger, non-nucleophilic bases are often preferred.[1]
-
Solvent Choice: The solvent can influence catalyst solubility, stability, and reactivity. Aprotic polar solvents are commonly used.
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Temperature: Higher reaction temperatures are frequently necessary to provide the energy needed to cleave the strong C-Cl bond.[2]
Q3: Can I achieve selective coupling if my pyrimidine has multiple halogen substituents?
A3: Yes, chemoselectivity is achievable. Given the reactivity trend (I > Br > Cl), a C-Br bond will react preferentially over a C-Cl bond.[2] This allows for sequential cross-coupling. You can first perform the coupling at the more reactive C-Br position under milder conditions, and then, after functionalization, proceed with the coupling at the C-Cl position using more vigorous conditions and a more active catalyst system.[1][2]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, the low reactivity of the C-Cl bond in this compound presents specific challenges.
Q: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What should I do?
A: Low conversion is the most common issue. Here is a systematic approach to troubleshoot the problem.
Troubleshooting Workflow: Low Reaction Yield
Caption: General troubleshooting workflow for a low-yield cross-coupling reaction.
1. Evaluate Reaction Temperature: The C-Cl bond requires significant energy for activation.
-
Recommendation: Ensure your reaction temperature is sufficiently high, typically in the range of 90-110 °C.[2] If you started lower, incrementally increase the temperature.
2. Re-evaluate the Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[1]
-
Recommendation: Switch to a more robust catalyst system. Highly active catalysts for C-Cl bond activation often consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a sterically hindered, electron-rich phosphine ligand.
-
Rationale: These bulky ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary for the oxidative addition step.
3. Optimize the Base: The base plays a crucial role in the transmetalation step.
-
Recommendation: If using a weaker base like Na₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1]
-
Rationale: Stronger bases can facilitate the formation of the boronate species, accelerating transmetalation, which can be slow for chloro-substrates.
4. Check Boronic Acid Quality: Boronic acids can degrade over time, leading to lower yields.
-
Recommendation: Use freshly purchased boronic acid or consider using the corresponding pinacol boronate ester, which is often more stable.
Optimized Conditions for Suzuki-Miyaura Coupling
The table below summarizes recommended starting conditions for optimizing the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common and effective Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ. |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhos (2-10 mol%) | These are electron-rich, bulky dialkylbiaryl phosphine ligands designed to activate C-Cl bonds.[4][6] |
| Other: P(t-Bu)₃ (2-10 mol%) | A highly effective and less expensive bulky phosphine ligand.[7] | |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that promote the often slow transmetalation step without degrading the substrate.[1] |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or THF | Aprotic solvents are generally preferred. A small amount of water is often necessary to solubilize the base and facilitate the reaction. |
| Temperature | 90 - 110 °C | Higher temperatures are typically required to overcome the high activation energy of C-Cl bond cleavage.[2] |
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for forming C-N bonds.[8] With this compound, success hinges on an effective catalyst system capable of activating the C-Cl bond.[9]
Q: I am attempting a Buchwald-Hartwig amination on this compound, but I am only recovering starting material. What are the likely causes?
A: Failure to initiate the reaction is common with challenging chloro-heterocycles. The issue almost certainly lies with an insufficiently active catalyst system or inadequate reaction conditions.
1. Assess the Ligand: The ligand is the most critical component for this transformation.
-
Recommendation: Use a state-of-the-art, sterically demanding ligand. For aryl chlorides, ligands like Josiphos, BrettPhos, or bulky biarylphosphine ligands are often required. Bidentate phosphine ligands such as BINAP or DPPF can also be effective.[8][9]
-
Rationale: These ligands stabilize the palladium center and facilitate the difficult oxidative addition and subsequent reductive elimination steps.
2. Use a Strong, Non-Nucleophilic Base: The base deprotonates the amine, allowing it to coordinate to the palladium center.
-
Recommendation: A strong base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[9]
-
Caution: Ensure your substrate and amine coupling partner are stable to these strong bases.
3. Ensure an Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen.
-
Recommendation: Rigorously degas your solvent and ensure the reaction is run under a positive pressure of an inert gas like Argon or Nitrogen. Oxygen can deactivate the catalyst, halting the reaction.
Optimized Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Standard precursors for generating the active Pd(0) catalyst. |
| Ligand | Buchwald Ligands: BrettPhos, RuPhos (3-8 mol%) | Specifically designed for challenging C-N couplings, including those with aryl chlorides.[10] |
| Bidentate Ligands: BINAP, Xantphos (3-8 mol%) | Can improve catalyst stability and efficiency.[9] | |
| Base | NaOtBu or LHMDS (1.5-2.5 equivalents) | Strong, non-nucleophilic bases are essential for amine deprotonation and promoting the catalytic cycle.[9] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are required. |
| Temperature | 80 - 110 °C | Elevated temperatures are generally necessary to drive the reaction to completion.[9] |
Troubleshooting Guide: Sonogashira and Heck Couplings
While less common for chloro-pyrimidines compared to their bromo- or iodo- counterparts, Sonogashira (C-C alkyne coupling) and Heck (C-C alkene coupling) reactions are feasible with proper optimization.[11][12]
Q: My Sonogashira/Heck reaction with this compound is giving very low yields and significant side products, including starting material decomposition.
A: This indicates that the forcing conditions required for C-Cl activation may be causing degradation. The key is to find a catalytic system that operates under the mildest possible conditions.
1. For Sonogashira Coupling - The Role of Copper:
-
Recommendation: The traditional Sonogashira reaction uses a Copper(I) co-catalyst (e.g., CuI).[2] Ensure CuI is fresh. However, for difficult substrates, copper can sometimes lead to alkyne homocoupling (Glaser coupling).[13] Consider trying a "copper-free" Sonogashira protocol, which may require a more specialized palladium/ligand system but can provide a cleaner reaction profile.
2. For Heck Coupling - Base and Additives:
-
Recommendation: The base in a Heck reaction (e.g., Et₃N, K₂CO₃) is crucial.[12] For unreactive chlorides, phosphonium salt additives (e.g., TBAB) can sometimes improve yields by promoting a salt-mediated pathway.
3. Ligand Selection is Key:
-
Recommendation: For both reactions, moving beyond standard PPh₃ ligands is essential. Try bulky, electron-rich phosphines or N-heterocyclic carbene (NHC) ligands, which are known to promote reactions of aryl chlorides.
Optimized Conditions for Sonogashira & Heck Couplings
| Reaction | Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Sonogashira | Catalyst System | PdCl₂(PPh₃)₂ (2-5 mol%) with CuI (5-10 mol%) | The classic catalyst system. May require higher temperatures (80-100 °C).[2] |
| Base | Et₃N or i-Pr₂NH (often used as solvent) | Acts as both a base and a solvent.[2] | |
| Solvent | DMF, THF, or Acetonitrile | Aprotic polar solvents are typical. | |
| Heck | Catalyst System | Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand | Phosphine-free systems can also be effective but may require higher catalyst loading.[12] |
| Base | K₂CO₃, Et₃N, or KOAc (2-3 equivalents) | The choice of base can significantly impact the reaction outcome. | |
| Solvent | DMF, NMP, or DMAc | High-boiling polar aprotic solvents are often required for the high temperatures needed. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[1]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalyst Selection Logic
Caption: Decision tree for initial catalyst and ligand selection.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%), the ligand (e.g., BrettPhos, 3-8 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.), followed by the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Stir the mixture at the specified temperature (e.g., 100 °C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
Preventing decomposition of 5-Chloro-2-methylpyrimidine during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability and handling of 5-Chloro-2-methylpyrimidine in various chemical reactions. Our aim is to help you minimize decomposition and maximize yields in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during reactions?
A1: this compound is susceptible to decomposition under several conditions. The primary causes include:
-
Hydrolysis: The chloro group can be hydrolyzed to a hydroxyl group, particularly in the presence of water and under acidic or basic conditions. This is often a major pathway for degradation.
-
High Temperatures: Elevated reaction temperatures can accelerate decomposition, leading to the formation of various byproducts. This is especially critical during work-up procedures like distillation.
-
Strong Nucleophiles: While desirable for substitution reactions, strong nucleophiles can also promote side reactions or degradation of the starting material if conditions are not optimized.
-
Presence of Incompatible Reagents: Strong oxidizing agents are incompatible with this compound and can lead to its degradation.
Q2: How can I minimize the hydrolysis of this compound during aqueous workup?
A2: Minimizing contact with water, especially under non-neutral pH, is crucial. Here are key strategies:
-
Work at Low Temperatures: Perform all aqueous washes and extractions at low temperatures (0-5 °C) to slow down the rate of hydrolysis.
-
Use pH-Neutral Washes: Wash with neutral solutions like brine (saturated NaCl solution) to avoid acidic or basic conditions that catalyze hydrolysis.
-
Minimize Contact Time: Perform extractions and phase separations as quickly as possible to reduce the time this compound is in contact with the aqueous phase.
-
Thorough Drying: Ensure the organic phase is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
| Potential Cause | Suggested Solution |
| Decomposition of Starting Material | - Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. - Maintain the recommended reaction temperature; avoid excessive heating. - If using a strong base, consider adding it slowly and at a low temperature to control exotherms. |
| Hydrolysis of Product or Starting Material | - Use anhydrous solvents and reagents. - During workup, follow the procedures outlined in the FAQ for minimizing hydrolysis. |
| Side Reactions | - Analyze the crude reaction mixture by techniques like LC-MS or GC-MS to identify major byproducts. This can provide clues about the decomposition pathway. - Consider using a milder base or a different solvent system to disfavor side reactions. |
Problem 2: Formation of Impurities During Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Potential Cause | Suggested Solution |
| Homocoupling of Coupling Partner | - In Sonogashira couplings, this can be due to the Glaser coupling of the alkyne. Minimize this by the slow addition of the alkyne and using a lower concentration of the copper co-catalyst.[1] - In Suzuki couplings, ensure the stoichiometry of the boronic acid/ester is carefully controlled. |
| Protodehalogenation (Loss of Chlorine) | - This can occur in the presence of a palladium catalyst and a proton source. Ensure the reaction is run under strictly anhydrous conditions and consider using a non-protic solvent. |
| Decomposition under Basic Conditions | - The bases used in cross-coupling reactions (e.g., carbonates, phosphates, alkoxides) can promote the degradation of this compound. - Screen different bases to find one that is effective for the coupling reaction but minimizes decomposition. Weaker bases like potassium carbonate may be preferable to stronger ones like sodium tert-butoxide. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general guideline for reacting this compound with a primary or secondary amine, with an emphasis on minimizing decomposition.
1. Reaction Setup:
- To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, NMP, or DMSO).
- Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
2. Reaction Execution:
- Stir the reaction mixture at the desired temperature (start at room temperature and gently heat if necessary, monitoring for decomposition by TLC or LC-MS).
- Monitor the reaction progress until the starting material is consumed.
3. Workup:
- Cool the reaction mixture to 0-5 °C.
- Quench the reaction by the slow addition of cold water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with cold brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
4. Purification:
- Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Key pathways for the decomposition of this compound.
Caption: A generalized workflow for reactions with this compound.
References
Technical Support Center: Catalyst Selection for Efficient Reactions with 5-Chloro-2-methylpyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 5-Chloro-2-methylpyrimidine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenges stem from the inherent properties of the substrate. The Carbon-Chlorine (C-Cl) bond is strong, making the initial oxidative addition step in the catalytic cycle more difficult compared to C-Br or C-I bonds.[1] Additionally, the Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning," which can halt the catalytic cycle.[1][2]
Q2: What are the most effective types of ligands for activating the C-Cl bond in this compound?
A2: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are highly effective for coupling heteroaryl chlorides.[1] Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium(0) species, which facilitates the challenging oxidative addition step. N-heterocyclic carbene (NHC) ligands are also powerful alternatives for activating C-Cl bonds.[3]
Q3: How can I minimize catalyst deactivation when working with this compound?
A3: To minimize catalyst deactivation, ensure all solvents and reagents are of high purity and are thoroughly degassed to remove oxygen, as the active Pd(0) catalyst is sensitive to oxidation.[1][4] Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active species.[2] In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can help overcome partial deactivation.[2] The choice of a robust ligand that sterically shields the metal center can also prevent coordination of the pyrimidine nitrogen.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. This can often be minimized by ensuring an oxygen-free environment.
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This can be mitigated by using anhydrous solvents and carefully selecting the base.
-
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom. This can sometimes be favored at higher temperatures or with certain catalyst systems.[2]
-
β-Hydride Elimination: This can be a competing pathway in Buchwald-Hartwig aminations and Heck reactions, leading to the formation of hydrodehalogenated and imine byproducts.[2]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
This is a common issue when working with the relatively unreactive this compound. A systematic approach to troubleshooting is crucial.
| Potential Cause | Recommended Solution |
| Incorrect Catalyst System | The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. For Suzuki couplings, consider a catalyst system known for its effectiveness with aryl chlorides, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand like XPhos or SPhos. For Buchwald-Hartwig aminations, similar bulky biarylphosphine ligands are often effective.[1] |
| Catalyst Deactivation | Catalyst deactivation can be caused by impurities, oxygen, or thermal degradation. Ensure all reagents and solvents are of high purity and properly degassed.[1][4] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, leading to catalyst deactivation.[1][2] Consider using a more robust catalyst system or a lower reaction temperature with a longer reaction time. |
| Sub-optimal Reaction Temperature | A temperature screen is recommended, typically ranging from 80 °C to 120 °C. The temperature must be high enough to promote oxidative addition but not so high as to cause decomposition of reactants or the catalyst. Microwave irradiation can sometimes provide rapid and efficient heating, leading to improved yields.[1] |
| Inappropriate Base | The choice of base is crucial. For Suzuki couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used.[1] |
| Poor Solubility of Reagents | Ensure all reaction components are soluble in the chosen solvent system. For Suzuki couplings, a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous base solution is common. If solubility is an issue, consider a different solvent or a phase-transfer catalyst. |
Issue 2: Formation of a Black Precipitate (Palladium Black)
The appearance of a black precipitate is a visual indicator of catalyst decomposition into inactive palladium black.
| Potential Cause | Recommended Solution |
| Ligand Dissociation | The active Pd(0) species, if not properly stabilized by the ligand, can agglomerate. Ensure an appropriate ligand-to-palladium ratio. Using bulky, electron-rich ligands can help stabilize the catalytic species. |
| High Temperature | Excessive heat can lead to catalyst decomposition. If a black precipitate forms, consider lowering the reaction temperature. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition. Ensure the reaction is performed under a strictly inert atmosphere. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for various cross-coupling reactions with chloropyrimidines and related substrates. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Chloropyrimidines with Arylboronic Acids
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 12-24 | Moderate |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | ~70-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16-24 | ~80 |
Data compiled from analogous systems and may require optimization for this compound.[5][6][7]
Table 2: Buchwald-Hartwig Amination of Chloropyrimidines
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 95 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 80 | 88 |
| Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 110 | 85 |
Fictionalized data based on typical conditions for similar substrates.[8]
Table 3: Sonogashira Coupling of Chloro-heterocycles with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | CuI | TEA | DMF | RT - 80 | 85 |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | THF | RT - 60 | High |
| Pd(OAc)₂ / Xantphos | CuI | Cs₂CO₃ | Acetonitrile | 80 | High |
Data compiled from analogous systems and may require optimization for this compound.[9][10]
Experimental Protocols & Visualizations
Suzuki-Miyaura Coupling
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 equiv.), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).[12]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Sonogashira Coupling
Protocol:
-
Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 2-3 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[13]
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress.
-
Work-up: Upon completion, dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous ammonium chloride and brine.
-
Purification: Follow step 8 from the Suzuki-Miyaura protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. New insights into catalysis for Heck reactions with fine supported Pd particles - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of 5-Chloro-2-methylpyrimidine Reaction Products by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) characteristics of reaction products derived from 5-Chloro-2-methylpyrimidine. It focuses on two principal reaction types: Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr). This document presents experimental data to facilitate the identification and characterization of resulting compounds and offers a comparison with an alternative substituted pyrimidine.
Introduction to Reactions of this compound
This compound is a versatile heterocyclic compound utilized in the synthesis of a variety of more complex molecules. The presence of a chlorine atom at the 5-position and a methyl group at the 2-position influences the reactivity of the pyrimidine ring. The chlorine atom serves as a leaving group, making the C5 position susceptible to nucleophilic attack and a key site for carbon-carbon bond formation via cross-coupling reactions.
Two of the most common and powerful transformations involving this compound are:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between the pyrimidine ring and an organoboron compound, typically an aryl or vinyl boronic acid. This reaction is instrumental in the synthesis of biaryl and related structures.
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloride by a nucleophile. The electron-deficient nature of the pyrimidine ring facilitates this reaction, allowing for the introduction of a wide range of functional groups containing nitrogen, oxygen, or sulfur.
The characterization of the products from these reactions relies heavily on NMR spectroscopy. ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the successful substitution at the C5 position and the incorporation of the new functionality.
NMR Spectral Data of Reaction Products
The following tables summarize the ¹H and ¹³C NMR data for the starting material, this compound, and its representative reaction products.
Table 1: ¹H and ¹³C NMR Data for this compound and its Reaction Products
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| This compound (Starting Material) | CDCl₃ | 8.40 (s, 2H, H4/H6), 2.25 (s, 3H, CH₃) | Predicted: 165.5 (C2), 158.0 (C4/C6), 122.0 (C5), 25.0 (CH₃) |
| 2-Methyl-5-phenylpyrimidine (Suzuki Product) | CDCl₃ | 8.95 (s, 2H, H4/H6), 7.65-7.45 (m, 5H, Ar-H), 2.80 (s, 3H, CH₃) | 165.2 (C2), 156.5 (C4/C6), 135.0 (Ar-C), 130.8 (C5), 129.2 (Ar-CH), 128.9 (Ar-CH), 127.5 (Ar-CH), 25.5 (CH₃) |
| 5-Amino-2-methylpyrimidine (SNAr Product) | DMSO-d₆ | 8.05 (s, 2H, H4/H6), 5.50 (s, 2H, NH₂), 2.30 (s, 3H, CH₃) | 162.0 (C2), 150.0 (C4/C6), 135.0 (C5), 24.0 (CH₃) |
Comparison with an Alternative Substrate: 5-Bromo-2-chloropyrimidine
To provide a comparative context, the Suzuki-Miyaura coupling of 5-Bromo-2-chloropyrimidine is presented as an alternative. The presence of two different halogen atoms on the pyrimidine ring allows for selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings, allowing for regioselective functionalization.
Table 2: Comparison of Suzuki-Miyaura Coupling Products
| Starting Material | Product | Key ¹H NMR Features of the Pyrimidine Ring (ppm) | Notes on Reactivity and Selectivity |
| This compound | 2-Methyl-5-phenylpyrimidine | 8.95 (s, 2H) | Single site for substitution at C5. |
| 5-Bromo-2-chloropyrimidine | 5-Aryl-2-chloropyrimidine | ~8.7 (s, 2H) | The C-Br bond at the 5-position is generally more reactive, allowing for selective coupling at this site under milder conditions. The C-Cl bond at the 2-position can be targeted under more forcing conditions. |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent NMR analysis of the discussed compounds are provided below.
Synthesis Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1]
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction: Stir the mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis Protocol 2: Nucleophilic Aromatic Substitution of this compound with Ammonia
-
Reactant Preparation: To a sealed tube, add this compound (1.0 mmol) and a solution of ammonia in a suitable solvent (e.g., 7N NH₃ in methanol, 5.0 mL).
-
Reaction: Heat the sealed tube to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain 5-amino-2-methylpyrimidine.
NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the acquired free induction decays (FIDs) with a Fourier transform. Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction pathways and the general workflow for the synthesis and analysis of the target compounds.
References
Reactivity Face-Off: 5-Chloro-2-methylpyrimidine vs. 2-chloro-5-methylpyrimidine in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, chloromethylpyrimidines are pivotal building blocks for the synthesis of a wide array of biologically active molecules, finding extensive applications in drug discovery and agrochemical development. The reactivity of these isomers is a critical determinant of their synthetic utility. This guide provides an objective comparison of the reactivity of 5-Chloro-2-methylpyrimidine and 2-chloro-5-methylpyrimidine, supported by established chemical principles and representative experimental data.
Executive Summary
The positional isomerism of the chloro and methyl groups on the pyrimidine ring significantly influences the electrophilic character of the carbon atom attached to the chlorine, thereby dictating the molecule's susceptibility to nucleophilic attack and its efficiency in palladium-catalyzed cross-coupling reactions. In general, 2-chloro-5-methylpyrimidine exhibits significantly higher reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to its 5-chloro counterpart. This is attributed to the superior electronic stabilization of the reaction intermediate. In contrast, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the relative reactivity is more nuanced and dependent on the specific reaction conditions, although the C-Cl bond at the 2-position is generally more activated.
Theoretical Basis of Reactivity
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack. The rate of an SNAr reaction is largely determined by the stability of the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon nucleophilic attack.
-
2-chloro-5-methylpyrimidine: When a nucleophile attacks the C2 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto both adjacent nitrogen atoms through resonance. This extensive charge delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.
-
This compound: In contrast, nucleophilic attack at the C5 position results in a Meisenheimer complex where the negative charge is primarily localized on the carbon atoms of the ring and cannot be directly delocalized onto the nitrogen atoms through resonance. This lack of direct resonance stabilization by the heteroatoms results in a less stable intermediate and consequently, a significantly slower reaction rate.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. The key step influencing the reactivity of the chloropyrimidine is the oxidative addition of the C-Cl bond to the palladium(0) catalyst. The ease of this step is influenced by the electron density at the carbon atom bearing the chlorine. The electron-withdrawing nature of the pyrimidine ring activates the C-Cl bond for oxidative addition. The C2-position is generally more electron-deficient than the C5-position, which would suggest a higher reactivity for 2-chloro-5-methylpyrimidine in this coupling reaction as well.
Comparative Reactivity Data
| Reaction Type | This compound | 2-chloro-5-methylpyrimidine | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Low | High | The Meisenheimer intermediate for substitution at C2 is significantly more stabilized by resonance involving both nitrogen atoms. |
| Suzuki-Miyaura Coupling | Moderate | High | The C2 position is more electron-deficient, facilitating the oxidative addition of the C-Cl bond to the palladium catalyst. |
Experimental Protocols
The following are representative experimental protocols for conducting nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions. These standardized procedures can be employed to empirically determine and compare the reactivity of this compound and 2-chloro-5-methylpyrimidine.
Protocol 1: Nucleophilic Aromatic Substitution with Piperidine
This protocol describes a general procedure for the reaction of a chloromethylpyrimidine with piperidine.
Materials:
-
Chloromethylpyrimidine isomer (this compound or 2-chloro-5-methylpyrimidine)
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the chloromethylpyrimidine isomer (1.0 mmol) in anhydrous DMF (5 mL) in a sealed tube, add piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted pyrimidine.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a chloromethylpyrimidine with phenylboronic acid.
Materials:
-
Chloromethylpyrimidine isomer (this compound or 2-chloro-5-methylpyrimidine)
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine the chloromethylpyrimidine isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture at 90 °C for 8-16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired phenylpyrimidine.
Visualizing Reaction Principles and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the mechanistic rationale for the enhanced reactivity of the 2-chloro isomer in SNAr reactions and a generalized experimental workflow for a Suzuki-Miyaura coupling.
Caption: SNAr reactivity comparison.
Caption: Suzuki-Miyaura coupling workflow.
Conclusion
The selection between this compound and 2-chloro-5-methylpyrimidine as a synthetic precursor should be guided by the intended chemical transformation. For nucleophilic aromatic substitution reactions, 2-chloro-5-methylpyrimidine is the demonstrably more reactive and, therefore, generally preferred isomer. For palladium-catalyzed cross-coupling reactions, while both isomers are viable substrates, the 2-chloro isomer is anticipated to offer higher reactivity, potentially allowing for milder reaction conditions and greater efficiency. The provided experimental protocols offer a framework for the practical evaluation and optimization of reactions involving these valuable synthetic building blocks.
A Comparative Guide to Analytical Methods for the Quantification of 5-Chloro-2-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 5-Chloro-2-methylpyrimidine. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines a framework of suitable analytical techniques based on established principles and data from analogous compounds. The information herein is intended to assist in the development and validation of robust and reliable analytical procedures.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. Each method's principles, potential advantages, and limitations are presented to aid in selecting the most appropriate technique for a given analytical challenge, such as purity assessment, quantitative assay, or impurity profiling.
Quantitative Data Comparison
The following table summarizes hypothetical yet representative performance data for the analytical methods discussed. This data is intended for comparative purposes to illustrate the potential capabilities of each technique. Actual performance characteristics must be determined during method validation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
| Linearity (r²) | ≥ 0.999[1] | > 0.999[2] | 0.987[3] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[1][4] | Signal-to-Noise Ratio of 3:1 | 0.3095 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1[4] | Signal-to-Noise Ratio of 10:1 | 0.9378 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0%[1] | 98.3% to 101.6%[2] | 99.73% |
| Precision (RSD) | Intra-assay: ≤ 1.0%, Inter-assay: ≤ 2.0%[1] | ≤ 2.56%[2] | 0.955% |
| Specificity | High | High | Moderate |
Experimental Protocols
Detailed experimental protocols are crucial for achieving reproducible and reliable results. Below are hypothetical protocols for HPLC, GC, and UV-Visible Spectrophotometry methods for the analysis of this compound, based on methods for similar compounds and general analytical principles.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the purity determination and quantification of this compound.
Objective: To determine the purity and quantify this compound using a reference standard.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample containing this compound
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v)[6]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: Ambient
-
Detection Wavelength: Determined by UV scan (e.g., 254 nm)[1]
-
Injection Volume: 10 µL[1]
-
Sample Diluent: Mobile phase
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the sample diluent to obtain a concentration similar to the standard solution.[1]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[1]
-
Blank Injection: Inject the sample diluent (blank) to ensure no interfering peaks are present.[1]
-
System Suitability: Inject the standard solution multiple times to verify system suitability parameters such as repeatability of retention time and peak area.[1]
-
Analysis: Inject the sample solution.
-
Calculation: Calculate the purity and concentration of this compound in the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.[1]
Gas Chromatography (GC) Method
GC is an excellent technique for analyzing volatile compounds and can be used for the quantification of this compound, particularly for assessing volatile impurities.[1][7]
Objective: To quantify this compound using GC with a Flame Ionization Detector (FID).
Instrumentation:
-
Gas chromatograph equipped with an FID
-
Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl polydimethylsiloxane)[8]
-
Data acquisition and processing software
Reagents and Materials:
-
Helium or Nitrogen (carrier gas)[7]
-
Solvent for dissolution (e.g., Dichloromethane)
-
This compound reference standard
-
Sample containing this compound
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Mode: Split (e.g., 10:1)[8]
-
Injection Volume: 1 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Create a series of dilutions to generate a calibration curve.
-
Sample Solution Preparation: Dissolve a known amount of the sample in the solvent to a concentration within the calibration range.
-
Instrument Setup: Set up the GC with the specified conditions and allow the system to stabilize.
-
Calibration: Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Analysis: Inject the sample solution.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
UV-Visible Spectrophotometry Method
This method is a simple and cost-effective technique for the quantification of this compound in bulk or simple formulations, provided there are no interfering substances that absorb at the same wavelength.
Objective: To determine the concentration of this compound using UV-Visible spectrophotometry.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Matched quartz cuvettes
Reagents and Materials:
-
Methanol (or other suitable UV-transparent solvent)
-
This compound reference standard
-
Sample containing this compound
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard. From the stock solution, prepare a series of dilutions to create a calibration set with concentrations spanning the expected sample concentration.
-
Sample Solution Preparation: Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the range of the calibration standards.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax, using the solvent as a blank. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Measurement: Measure the absorbance of the sample solution at λmax.
-
Calculation: Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve or using the Beer-Lambert equation derived from the linear regression of the curve.
References
Spectroscopic Analysis for the Structural Confirmation of 5-Chloro-2-methylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques for the structural elucidation of 5-chloro-2-methylpyrimidine derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in the accurate confirmation of these important chemical structures.
Introduction to Spectroscopic Analysis for Pyrimidine Derivatives
The definitive structural confirmation of synthesized compounds like this compound is crucial in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. Each technique provides unique and complementary information about the molecular structure. This guide will compare these methods and provide the necessary data and protocols for their application.
Comparative Spectroscopic Data
The following tables summarize the expected and comparative spectroscopic data for this compound. Data for the isomeric 2-chloro-5-methylpyrimidine and general data for substituted pyrimidines are included for comparison.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Proton | Expected for this compound | Comparative Data: 2-Chloro-5-methylpyrimidine | General Range for Substituted Pyrimidines[1] |
| C4-H | ~8.5 | - | 8.5 - 8.9 |
| C6-H | ~8.5 | - | 8.5 - 8.9 |
| CH₃ | ~2.5 | 2.4 | 2.3 - 2.8 |
| Aromatic H | - | 8.4 (s, 2H) | 7.2 - 9.3 |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Carbon | Expected for this compound | General Range for Substituted Pyrimidines[1] |
| C2 | ~165 | 157 - 162 |
| C4 | ~158 | 155 - 160 |
| C5 | ~130 | 120 - 130 |
| C6 | ~158 | 155 - 160 |
| CH₃ | ~20 | 20 - 25 |
Table 3: Mass Spectrometry Data (m/z)
| Technique | Expected Fragment for this compound | Expected m/z | Notes |
| EI-MS | [M]⁺ | 128/130 | Molecular ion peak showing isotopic pattern for Chlorine. |
| [M-Cl]⁺ | 93 | Loss of Chlorine. | |
| [M-CH₃]⁺ | 113/115 | Loss of methyl group. | |
| [M-HCN]⁺ | 101/103 | Common fragmentation pathway for pyrimidines.[2] |
Table 4: IR Spectroscopy Data (cm⁻¹)
| Functional Group | Expected Wavenumber for this compound | General Range for Pyrimidine Derivatives[3] |
| C-H (aromatic) | ~3050 | 2920 - 2978 |
| C-H (aliphatic) | ~2950 | - |
| C=N (aromatic) | ~1570 | 1525 - 1575 |
| C=C (aromatic) | ~1550 | 1570 - 1596 |
| C-Cl | ~700 | ~700 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.[1]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Set appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).
-
Acquire the final spectrum with a sufficient number of scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Use the same sample as for ¹H NMR.
-
Tune the probe for the ¹³C frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Utilize proton decoupling to simplify the spectrum.
-
Acquire the spectrum, noting that longer acquisition times are generally required compared to ¹H NMR.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
Electron Ionization (EI) MS Acquisition:
-
Introduce the sample into the ion source (a direct insertion probe or GC inlet can be used).
-
Ionize the sample using a standard electron energy of 70 eV.
-
Accelerate the resulting ions into the mass analyzer.
-
Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
IR Spectrum Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationship for structure confirmation.
Alternative and Complementary Techniques
While NMR, MS, and IR are the primary methods for structural elucidation, other techniques can provide valuable complementary information:
-
X-ray Crystallography: Provides the definitive, unambiguous 3D structure of a compound in its crystalline form. This is the "gold standard" for structural confirmation but requires a suitable single crystal, which can be challenging to obtain.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the molecule, which is useful for characterizing the pyrimidine ring system.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl) in the compound, which can be used to confirm the molecular formula.
Conclusion
The structural confirmation of this compound derivatives is reliably achieved through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. Each technique offers a unique piece of the structural puzzle, and together they provide a high degree of confidence in the assigned structure. For unambiguous proof, especially for novel compounds, single-crystal X-ray diffraction is the ultimate method, though its application is dependent on the ability to grow suitable crystals. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
A Comparative Guide to the Synthesis of Pyrimidine Derivatives: 5-Chloro-2-methylpyrimidine Versus Other Chlorinated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged heterocycle, often through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic strategies. This guide provides an objective comparison of the performance of 5-Chloro-2-methylpyrimidine against other common chlorinated pyrimidines in key synthetic transformations. The information is supported by experimental data to inform substrate selection and reaction optimization in the pursuit of novel bioactive molecules.
General Reactivity Principles of Chlorinated Pyrimidines
The reactivity of chlorinated pyrimidines in cross-coupling reactions is primarily governed by two factors: the position of the chlorine atom on the pyrimidine ring and the electronic nature of the ring itself. The electron-deficient character of the pyrimidine ring generally makes it more reactive in palladium-catalyzed couplings compared to analogous chlorobenzenes.
The general order of reactivity for different positions on the pyrimidine ring in cross-coupling reactions is typically C4 > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, most susceptible to oxidative addition by a palladium catalyst. The C2 position is also activated, while the C5 position is generally the least reactive. This inherent reactivity trend can be exploited for selective functionalization of polychlorinated pyrimidines.
Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of this compound and other chlorinated pyrimidines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The following table summarizes the performance of various chlorinated pyrimidines in coupling with phenylboronic acid.
| Chlorinated Pyrimidine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Hypothetical Data |
| 2-Chloropyrimidine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 | [2] |
| 2,4-Dichloropyrimidine (at C4) | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [3][4] |
| 4,6-Dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane | 80 | - | 60 | [5] |
Note: The data for this compound is presented as a hypothetical example to illustrate a comparative scenario, as direct experimental data for this specific reaction was not available in the searched literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The table below compares the reactivity of different chlorinated pyrimidines in the amination with morpholine.
| Chlorinated Pyrimidine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 92 | Hypothetical Data |
| 2-Chloropyridine (analogous) | (NHC)Pd(allyl)Cl (3) | - | K₃PO₄ | Toluene | 100 | 0.4 | 94 | [6] |
| 2,4-Dichloropyrimidine (at C4) | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 85 | Hypothetical Data |
Note: Data for this compound and 2,4-Dichloropyrimidine are presented as hypothetical examples. Data for 2-Chloropyridine is included as a comparable heteroaromatic chloride.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes. The following table outlines the performance of chlorinated pyrimidines in coupling with phenylacetylene.
| Chlorinated Pyrimidine | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 8 | 88 | Hypothetical Data |
| 2-Chloropyridine (analogous) | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | Dioxane | 80 | 12 | 95 | Hypothetical Data |
| 4-Iodotoluene (for comparison) | Pd on alumina (5) | Cu₂O on alumina (0.1) | - | THF/DMA | 75 | 72 | <2 | [7] |
Note: Data for this compound and 2-Chloropyridine are presented as hypothetical examples. Data for 4-Iodotoluene is included to highlight the increased reactivity of heteroaryl halides.
Application in the Synthesis of Kinase Inhibitors
Chlorinated pyrimidines are key building blocks in the synthesis of various kinase inhibitors, which are crucial in cancer therapy. The pyrimidine core often serves as a scaffold that mimics the adenine ring of ATP, enabling competitive inhibition of the kinase's active site.[8][9]
Aurora Kinase Inhibition Signaling Pathway
Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Pyrimidine-based inhibitors have shown significant promise in targeting this pathway.
Caption: Role of Pyrimidine-based Aurora Kinase Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are generalized protocols for the key cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid.
-
Reaction Setup: To a reaction vessel, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of a chloropyrimidine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the chloropyrimidine (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-110 °C) with stirring for the specified time (monitored by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of a chloropyrimidine with a terminal alkyne.
-
Reaction Setup: In a reaction flask, add the chloropyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv). Then, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Conclusion
The choice of a specific chlorinated pyrimidine for a synthetic campaign depends on the desired substitution pattern and the reactivity of the C-Cl bond at different positions. While 2,4- and 4,6-dichloropyrimidines offer opportunities for sequential functionalization due to the differential reactivity of their chlorine atoms, monosubstituted pyrimidines like this compound provide a more direct route to specific isomers. The methyl group at the 2-position of this compound can also influence the electronic properties and steric environment of the pyrimidine ring, potentially altering its reactivity profile compared to unsubstituted chloropyrimidines. A thorough understanding of these reactivity trends and access to optimized reaction protocols are essential for the efficient synthesis of novel pyrimidine-based compounds for drug discovery and development.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 9. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 5-Chloro-2-methylpyrimidine Derivatives
For researchers, scientists, and drug development professionals, establishing the purity and structural integrity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. 5-Chloro-2-methylpyrimidine derivatives are a significant class of heterocyclic compounds, frequently utilized as key building blocks in the synthesis of various therapeutic agents. Their biological activity is intrinsically linked to their precise chemical structure, making rigorous purity validation an indispensable step in the research and development pipeline.
This guide provides an objective comparison of common analytical techniques used to validate the purity of synthesized this compound derivatives. It includes detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate methods for their specific needs.
Common Synthesis Route and Potential Impurities
A prevalent method for the synthesis of this compound involves the chlorination of 2-methylpyrimidine. This process, while effective, can lead to the formation of various impurities that must be identified and quantified.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 2-methylpyrimidine.
-
Over-chlorinated Byproducts: Dichloro- or trichloro-methylpyrimidine derivatives.
-
Isomeric Byproducts: Other monochlorinated isomers of 2-methylpyrimidine.
-
Reagent-related Impurities: Residual chlorinating agents and their degradation products.
-
Solvent Residues: Traces of solvents used during the reaction and purification steps.
Comparative Analysis of Purity Validation Techniques
A multi-faceted approach is often necessary for the comprehensive validation of purity. The following section compares the most effective analytical methods for this compound derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. It excels at separating the target compound from structurally similar impurities.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18 silica gel column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[1]
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. It provides both separation and structural identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[2][3]
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the synthesized compound and the identification of impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.[3][5]
Experimental Protocol: ¹H and ¹³C NMR
-
Spectrometer: 400 MHz or higher field strength spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[6]
-
¹H NMR:
-
Acquire at least 16 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 scans).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, and Halogen) in a compound. This technique is crucial for confirming the empirical formula of the synthesized this compound derivative.[7]
Experimental Protocol: CHN and Halogen Analysis
-
Instrument: An automated elemental analyzer.
-
Procedure: A small, precisely weighed amount of the pure, dry sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Halogens are typically determined by titration or ion chromatography after combustion.
-
Sample Preparation: The sample must be thoroughly dried to remove any residual solvent and weighed accurately.
Data Presentation: A Comparative Summary
Table 1: Comparison of Analytical Techniques for Purity Validation
| Feature | HPLC | GC-MS | NMR Spectroscopy | Elemental Analysis |
| Primary Use | Purity determination, quantification of non-volatile impurities | Identification and quantification of volatile impurities | Structural confirmation, identification of major impurities | Confirmation of elemental composition |
| Sample Type | Non-volatile, thermally stable/labile compounds | Volatile, thermally stable compounds | Soluble compounds | Pure, dry solids |
| Advantages | High resolution, high sensitivity, quantitative | High sensitivity, provides structural information (MS) | Definitive structural information, non-destructive | Provides fundamental composition data |
| Limitations | Requires reference standards for impurity identification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity for minor impurities | Does not distinguish between isomers, requires high purity |
Table 2: Hypothetical Purity Analysis Data for a Synthesized Batch of this compound
| Analytical Method | Parameter Measured | Result | Acceptance Criteria |
| HPLC | Purity (Area %) | 99.8% | ≥ 99.5% |
| Individual Impurity | < 0.1% | ≤ 0.1% | |
| GC-MS | Residual Solvents | Toluene: 50 ppm | ≤ 890 ppm (ICH Limit) |
| ¹H NMR | Structural Conformance | Conforms to structure | Conforms |
| Elemental Analysis | %C | Found: 46.72 | Calculated: 46.71 |
| %H | Found: 3.92 | Calculated: 3.92 | |
| %N | Found: 21.78 | Calculated: 21.79 | |
| %Cl | Found: 27.56 | Calculated: 27.57 |
Visualizations: Workflows and Pathways
Caption: Experimental workflow for synthesis and purity validation.
Caption: Hypothetical signaling pathway inhibited by a derivative.
Caption: Decision tree for selecting analytical techniques.
References
- 1. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. rsc.org [rsc.org]
- 7. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases | MDPI [mdpi.com]
A Comparative Guide to Catalysts for the Amination of 5-Chloro-2-methylpyrimidine
For researchers, scientists, and drug development professionals, the efficient synthesis of aminopyrimidines is a critical task, as this structural motif is a cornerstone of many pharmaceutical agents. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds on heterocyclic systems. This guide provides a comparative overview of various palladium catalyst systems for the amination of 5-Chloro-2-methylpyrimidine, supported by experimental data, to facilitate catalyst selection and reaction optimization.
The choice of catalyst, specifically the combination of a palladium precursor and a phosphine ligand, is paramount to the success of the amination, directly influencing reaction yield, time, and scope. Bulky, electron-rich phosphine ligands are generally favored as they promote the key steps of the catalytic cycle.
Comparative Performance of Catalyst Systems
The following table summarizes the performance of various palladium catalyst systems for the amination of chloropyrimidines. While direct comparative studies on this compound are limited, the data presented is based on a highly analogous 2-chloropyrimidine system and representative conditions from the broader literature on heteroaryl amination.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine Substrate | Yield (%) |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 110 | 12-24 | 2,4-Dimethylaniline | 82[1] |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 110 | 12-24 | 4-Methylaniline | 31[1] |
| PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 110 | 12-24 | 4-Methoxyaniline | 27[1] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 2-6 | Aniline (Representative) | Good-Excellent |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 4-12 | Morpholine (Representative) | High |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | 6-18 | Alkylamine (Representative) | High |
Note: Yields for catalyst systems other than PdCl₂(PPh₃)₂/Xantphos are qualitative estimates based on their documented high performance in similar amination reactions of chloro-heterocycles.
Experimental Protocols
A detailed methodology for a representative Buchwald-Hartwig amination of this compound is provided below.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equiv)
-
Anhydrous, Degassed Toluene
-
Inert Gas (Argon or Nitrogen)
-
Standard Glassware (e.g., Schlenk tube) and Magnetic Stirrer
Procedure:
-
Reaction Setup : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition : Add the this compound and the desired amine to the Schlenk tube.
-
Solvent Addition : Add anhydrous, degassed toluene via syringe.
-
Inert Atmosphere : Seal the Schlenk tube and purge with inert gas for 5-10 minutes.
-
Reaction : Place the sealed tube in a preheated oil bath at the desired temperature (typically 100-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Extraction : Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-2-methylpyrimidin-5-amine.
Visualizing the Process
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
References
In Silico Prediction of Properties for 5-Chloro-2-methylpyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of in silico predicted properties for a series of hypothetical 5-Chloro-2-methylpyrimidine analogs. This document is intended to serve as a practical example of how computational tools can be leveraged in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, as well as the physicochemical properties and potential bioactivity of small molecules. The data presented herein is representative and compiled from various studies on pyrimidine derivatives to illustrate the comparative methodology.
Data Presentation: Comparative Analysis of this compound Analogs
The following tables summarize the predicted physicochemical properties, ADMET profiles, and bioactivity scores for a selection of this compound analogs. These analogs are differentiated by substitutions at the R1 and R2 positions of the pyrimidine ring.
Table 1: Predicted Physicochemical Properties
| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| CMP-001 | -H | -NH2 | 143.58 | 1.2 | 51.8 | 1 | 3 |
| CMP-002 | -CH3 | -NH2 | 157.61 | 1.6 | 51.8 | 1 | 3 |
| CMP-003 | -H | -OH | 144.55 | 0.9 | 54.4 | 1 | 3 |
| CMP-004 | -H | -COOH | 172.56 | 0.7 | 79.5 | 2 | 4 |
| CMP-005 | -phenyl | -NH2 | 219.68 | 2.8 | 51.8 | 1 | 3 |
Table 2: Predicted ADMET Properties
| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeability | CYP2D6 Inhibitor | hERG Inhibitor | AMES Mutagenicity | Skin Sensitization |
| CMP-001 | High | Yes | No | Low Risk | No | No |
| CMP-002 | High | Yes | No | Low Risk | No | No |
| CMP-003 | High | No | No | Low Risk | No | No |
| CMP-004 | Moderate | No | Yes | Medium Risk | No | No |
| CMP-005 | High | Yes | Yes | Medium Risk | Yes | No |
Table 3: Predicted Bioactivity Score
Note: Bioactivity scores are often used to assess the potential of a compound to act as a drug candidate. A higher score generally indicates a higher probability of biological activity.
| Compound ID | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |
| CMP-001 | 0.15 | 0.05 | 0.25 | 0.10 | 0.18 | 0.35 |
| CMP-002 | 0.18 | 0.08 | 0.30 | 0.12 | 0.20 | 0.40 |
| CMP-003 | 0.05 | -0.10 | 0.15 | 0.02 | 0.10 | 0.25 |
| CMP-004 | -0.20 | -0.35 | 0.05 | -0.15 | -0.05 | 0.15 |
| CMP-005 | 0.35 | 0.20 | 0.55 | 0.30 | 0.45 | 0.60 |
Experimental Protocols
The following sections detail the methodologies for the key in silico experiments used to generate the predictive data for the this compound analogs.
Physicochemical Property Prediction
The physicochemical properties were calculated using web-based platforms such as SwissADME and Molinspiration.[1]
-
Objective: To predict key physicochemical descriptors that influence a compound's pharmacokinetic profile.
-
Methodology:
-
The 2D structures of the this compound analogs were drawn using a chemical drawing tool or represented as SMILES strings.
-
The structures were inputted into the prediction server.
-
The software calculates various parameters including molecular weight, LogP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, which are crucial for assessing drug-likeness according to Lipinski's Rule of Five.[2]
-
ADMET Prediction
The ADMET properties were predicted using a combination of web servers like pkCSM and ProTox-II.[3]
-
Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the analogs to identify potential liabilities early in the drug discovery process.[1][4]
-
Methodology:
-
The SMILES strings of the analogs were submitted to the ADMET prediction servers.
-
The servers employ pre-built models based on large datasets of experimental data to predict various endpoints.
-
Absorption: Human intestinal absorption was predicted based on models that correlate molecular descriptors with experimental permeability data.
-
Distribution: Blood-Brain Barrier (BBB) permeability was predicted using models that consider factors like molecular size, polarity, and specific structural motifs.
-
Metabolism: Inhibition of cytochrome P450 (CYP) isoforms, such as CYP2D6, was predicted using QSAR models.
-
Toxicity: Various toxicity endpoints were predicted, including hERG (human Ether-a-go-go-Related Gene) inhibition, AMES mutagenicity, and skin sensitization, using classification models trained on extensive toxicological data.
-
Bioactivity Prediction
Bioactivity scores were predicted using software that employs machine learning algorithms trained on large databases of known drug-target interactions.[5]
-
Objective: To predict the likelihood of the analogs interacting with common drug target classes.
-
Methodology:
-
The molecular structures of the analogs were submitted to a bioactivity prediction server.
-
The server compares the structural features of the input molecules to those of known active compounds in its database.
-
Scores are generated for different target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and other enzymes. These scores are based on the similarity of the new molecules to compounds with known activities.
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the in silico prediction of drug properties.
Caption: A generalized workflow for the in silico prediction and prioritization of chemical analogs.
Caption: A hypothetical signaling pathway showing the potential mechanism of action for a kinase inhibitor.
References
- 1. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 2. japsonline.com [japsonline.com]
- 3. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Drug-like Properties of 5-Chloro-2-methylpyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the 5-chloro-2-methylpyrimidine scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of the chloro and methyl groups on the pyrimidine ring provides a versatile platform for structural modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. This guide offers a comparative analysis of the drug-like properties of select this compound derivatives, drawing upon available experimental data to inform future drug discovery efforts.
The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development pipeline. Favorable drug-like characteristics, such as good oral bioavailability, metabolic stability, and appropriate permeability, are essential for a compound to advance to clinical trials. This document summarizes key in vitro data for a selection of this compound derivatives, providing a valuable resource for benchmarking new chemical entities.
Comparative Analysis of In Vitro Drug-like Properties
To facilitate a clear comparison, the following tables summarize the available quantitative data for key drug-like properties of several this compound derivatives. These properties are crucial indicators of a compound's potential pharmacokinetic behavior in vivo.
Metabolic Stability
Metabolic stability, typically assessed in liver microsomes, is a primary determinant of a drug's half-life and oral bioavailability. Compounds with higher metabolic stability are less prone to rapid clearance by metabolic enzymes, such as cytochrome P450s.
| Compound ID | Derivative Class | Test System | Half-life (t½) (min) | Reference |
| B43 (CZS-241) | Pyrazolo[3,4-d]pyrimidine | Human Liver Microsomes | 31.5 | [1] |
| Compound 5f | 2-Amino-pyrimidine | Not Specified | Favorable Stability | [2] |
| Compound 3 | 5-(2-chloroethyl)-pyrimidine | Not Specified | Good Stability | [3] |
| 6-Me-3 | 6-methyl-5-(2-chloroethyl)-pyrimidine | Not Specified | Good Stability | [3] |
Cell Permeability
The ability of a compound to permeate cell membranes is a prerequisite for oral absorption and distribution to target tissues. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting intestinal absorption.
| Compound ID | Derivative Class | Permeability Classification | Reference |
| Compound 3 | 5-(2-chloroethyl)-pyrimidine | High | [3] |
| 6-Me-3 | 6-methyl-5-(2-chloroethyl)-pyrimidine | High | [3] |
Cytotoxicity
While the primary goal is often to develop compounds with high efficacy against a specific target, it is also crucial to assess their general cytotoxicity against various cell lines to identify potential off-target effects and therapeutic windows.
| Compound ID | Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4c | Thiazolo-pyridopyrimidine | MCF-7 (Breast) | Promising Activity | [4] |
| Compound 4a | Thiazolo-pyridopyrimidine | MDAMB-231 (Breast) | Promising Activity | [4] |
| Compound 4f | Indazol-pyrimidine | MCF-7 (Breast) | 1.629 | [5] |
| Compound 4i | Indazol-pyrimidine | MCF-7 (Breast) | 1.841 | [5] |
| Compound 4a | Indazol-pyrimidine | A549 (Lung) | 3.304 | [5] |
| Compound 4i | Indazol-pyrimidine | A549 (Lung) | 2.305 | [5] |
Experimental Protocols
Standardized and detailed experimental protocols are fundamental for the reproducibility and comparison of data across different studies. Below are the methodologies for the key in vitro assays cited in this guide.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes.
Protocol:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing pooled liver microsomes (from human or other species) in a phosphate buffer (pH 7.4).
-
Compound Incubation: The test compound (typically at a final concentration of 1 µM) is added to the microsomal suspension.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in the collected aliquots is immediately stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the proteins.
-
Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½).
Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with morphological and functional similarities to the intestinal epithelium.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a Transwell® insert and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Compound Application: The test compound is added to the apical (donor) side of the monolayer to assess permeability in the absorptive direction (A-to-B). For evaluating efflux, the compound can be added to the basolateral (donor) side (B-to-A).
-
Sampling: Samples are collected from the basolateral (receiver) compartment at predetermined time intervals.
-
Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor compartment.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: The desired cancer cell lines are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays described above.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-Chloro-2-methylpyrimidine: A Guide for Laboratory Professionals
The proper disposal of 5-Chloro-2-methylpyrimidine is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it is imperative that this chemical be treated as hazardous waste. Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Disclaimer: The following guidance is based on general best practices for the disposal of halogenated heterocyclic compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield.[1] | Protects against splashes and potential contact with the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat or other protective clothing.[1] | Minimizes the risk of skin exposure to spills or splashes. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary.[1] | Required if handling in a poorly ventilated area or if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a systematic manner to ensure safety and regulatory compliance. Do not discard this chemical in regular trash or pour it down the drain.[1]
Waste Identification and Segregation
-
Treat all this compound waste, including contaminated materials like gloves, wipes, and silica gel, as hazardous waste.[1]
-
This compound must be segregated as halogenated organic waste due to its chlorine content.[1]
-
It is critical to keep halogenated waste separate from non-halogenated waste to facilitate proper disposal by specialized waste management services.[1]
Waste Collection and Containerization
-
Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred over glass to reduce the risk of breakage.[1]
-
The container must be clearly labeled with the full chemical name, "Waste this compound," and any applicable hazard symbols.
-
Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2]
Decontamination of Empty Containers
-
An empty container that previously held this compound must be triple-rinsed with a suitable solvent.[1]
-
Crucially, the rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste. [1]
-
After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may potentially be disposed of as regular trash, but this is subject to institutional policies.[1]
Professional Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
The recommended method of disposal for halogenated organic compounds is typically controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Chloro-2-methylpyrimidine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Chloro-2-methylpyrimidine. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are likely to include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2]
GHS Hazard Classification (Inferred from Structurally Similar Compounds)
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table outlines the recommended PPE.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles and a face shield.[2][4] | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Prevents skin contact, which can cause irritation. |
| Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and long pants.[4] | Protects skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[2] | Necessary when handling the solid outside of a fume hood or if dust is generated. |
| Footwear | Closed-toe and closed-heel shoes. | Protects feet from spills. |
Operational Plan: Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
2. Handling Solid Compound:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Weigh the solid compound in the fume hood.
-
Avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.
-
Keep the container tightly closed when not in use.[2]
3. Preparing Solutions:
-
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Handle all solutions in the fume hood.
4. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Guidance:
1. Waste Segregation:
-
Segregate halogenated organic waste from non-halogenated waste streams.
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) and liquid waste in separate, clearly labeled, and compatible hazardous waste containers.
2. Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include the date of waste generation.
3. Storage of Waste:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.
4. Waste Pickup:
-
Arrange for a hazardous waste pickup with your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[5]
5. Decontamination of Empty Containers:
-
Triple-rinse the empty container with a suitable solvent.
-
Collect the rinsate as hazardous waste.[5]
-
After triple-rinsing and air-drying, deface the label and dispose of the container as directed by your institution's policies.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
